3',4',7,8-Tetramethoxyflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-14-7-5-11(9-17(14)23-3)16-10-13(20)12-6-8-15(22-2)19(24-4)18(12)25-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWYUNKZNRQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398663 | |
| Record name | 3',4',7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65548-55-2 | |
| Record name | 3′,4′,7,8-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65548-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 3',4',7,8-Tetramethoxyflavone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4',7,8-Tetramethoxyflavone is a polymethoxyflavone (PMF), a class of naturally occurring compounds predominantly found in citrus peels. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its chemical identifiers and computed properties. While detailed experimental protocols and specific signaling pathways for this particular flavone are not extensively documented in publicly available literature, this guide presents generalized methodologies for extraction, isolation, and biological evaluation based on studies of related polymethoxyflavones. Furthermore, it outlines the major signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, that are commonly modulated by PMFs, providing a basis for future research into the specific mechanisms of action of this compound.
Chemical Structure and Identification
This compound is a flavonoid characterized by a C6-C3-C6 carbon skeleton, with four methoxy groups attached to the flavone backbone at the 3', 4', 7, and 8 positions.
Chemical Structure:
Potential Anticancer Signaling Pathways
The anticancer effects of polymethoxyflavones are often linked to their ability to induce apoptosis and inhibit cell proliferation and migration.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Many flavonoids, including PMFs, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest in cancer cells. [1][2][3]
-
MAPK Pathway: Similar to its role in inflammation, the MAPK pathway is also involved in cancer cell proliferation and survival. Inhibition of this pathway by PMFs can contribute to their anticancer effects.
-
NF-κB Pathway: The pro-survival role of NF-κB is also a target for anticancer therapies. By inhibiting NF-κB, PMFs can sensitize cancer cells to apoptosis.
Conclusion
This compound is a polymethoxyflavone with significant potential for further investigation in the fields of pharmacology and drug development. While its specific biological mechanisms are yet to be fully elucidated, the known activities of related PMFs suggest promising anti-inflammatory and anticancer properties. This technical guide provides a foundational understanding of its chemical nature and outlines the necessary experimental approaches to further explore its therapeutic potential. Future research should focus on detailed mechanistic studies to identify the precise molecular targets and signaling pathways modulated by this compound, which will be crucial for its development as a potential therapeutic agent.
References
3',4',7,8-Tetramethoxyflavone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone is a member of the polymethoxyflavone (PMF) class of flavonoids, natural compounds characterized by the presence of multiple methoxy groups on the core flavone structure. PMFs are abundant in citrus peels and have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The methoxy groups generally increase the metabolic stability and bioavailability of these compounds compared to their hydroxylated counterparts. This technical guide provides a comprehensive overview of the known biological activities of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved in its mechanism of action. While research on this specific isomer is ongoing, data from closely related PMFs are included to provide a broader context for its potential therapeutic applications.
Quantitative Biological Data
The biological activities of this compound and related polymethoxyflavones have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| Enzyme Isoform | IC₅₀ (µM) | Experimental System | Reference |
| CYP1A2 | 0.79 ± 0.12 | Human Liver Microsomes | [1] |
| CYP2C9 | 1.49 ± 0.16 | Human Liver Microsomes | [1] |
| CYP2C19 | 1.85 ± 0.14 | Human Liver Microsomes | [1] |
Table 2: Anticancer Activity of Related Polymethoxyflavones
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| 7,8,3',4'-Tetramethoxyflavone | HCT116 (Colon) | Cell Viability | ~10% reduction at 60 µM | [2] |
| Tangeretin | A549 (Lung) | IC₅₀ | 118.5 | [3] |
| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | A549 (Lung) | IC₅₀ | 208.6 | [3] |
| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD2 | IC₅₀ | 0.204 | [4][5] |
| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD1 | IC₅₀ | 17.9 | [4][5] |
*Note: Data for the tetrahydroxy analog is included to highlight a potential mechanism of action for the flavonoid backbone.
Table 3: Neuroprotective and Anti-inflammatory Activity of Related Flavonoids
| Compound | Biological Activity | Model System | Key Result | Reference |
| 7,8,3',4'-Tetramethoxyflavone | Neuroprotection | Paraquat-induced Parkinson's mouse model | Protective effect observed | [6] |
| Various PMFs | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO, TNF-α, IL-6 | [7] |
Signaling Pathways and Mechanisms of Action
The biological effects of polymethoxyflavones are mediated through the modulation of key intracellular signaling cascades. Based on studies of this compound and structurally similar PMFs, the primary mechanisms involve the inhibition of pro-inflammatory and cancer-related pathways.
Anti-inflammatory Signaling Pathway
Polymethoxyflavones, likely including this compound, exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.
Caption: Proposed anti-inflammatory mechanism of this compound.
Potential Anticancer Signaling Pathway
The anticancer activities of related flavonoids often involve the modulation of pathways controlling cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways. Furthermore, the inhibition of bromodomains like BRD4 by the core flavonoid structure presents another potential anticancer mechanism by downregulating oncogenes like c-Myc.
Caption: Potential anticancer mechanisms of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the study of this compound and related compounds.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ of a test compound against various CYP450 isoforms using human liver microsomes.
Caption: Workflow for a CYP450 inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.2 mg/mL), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2) and an NADPH-regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a predetermined linear time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol uses the Griess assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Caption: Experimental workflow for the Griess assay.
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-only treated cells.
Protocol 3: Anticancer Activity (MTT Cell Viability Assay)
This protocol describes the use of the MTT assay to determine the effect of a test compound on the viability and proliferation of cancer cells, such as the HCT116 colon cancer line.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-20 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
3',4',7,8-Tetramethoxyflavone: A Technical Overview of its Putative Anticancer Mechanism
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the comprehensive mechanism of action of 3',4',7,8-tetramethoxyflavone in cancer cells is limited. This document provides a technical guide based on the activities of structurally related polymethoxyflavones (PMFs) and tetramethoxyflavone isomers to infer a putative mechanism of action for the target compound. The presented data and pathways should be considered representative of this class of molecules and serve as a foundation for further specific investigation into this compound.
Introduction
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered substantial interest for their potential as cancer chemopreventive and therapeutic agents. Within this diverse family, polymethoxyflavones (PMFs) are distinguished by their enhanced metabolic stability and oral bioavailability, making them attractive candidates for drug development. This guide focuses on the putative anticancer mechanism of this compound, a member of the tetramethoxyflavone subclass. By examining the established biological activities of its close structural analogs, we can delineate a probable framework for its mechanism of action in cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.
Core Putative Anticancer Mechanisms
The anticancer activity of tetramethoxyflavones is generally multifaceted, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with pro-survival signaling cascades within cancer cells.
Induction of Apoptosis
Apoptosis is a critical, highly regulated process of cell self-destruction that is often dysregulated in cancer. Polymethoxyflavones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is a central mechanism for many flavonoids. It is proposed that this compound, similar to other PMFs, may disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[1][2]
-
Extrinsic (Death Receptor) Pathway: Some flavonoids can also initiate apoptosis via the extrinsic pathway by upregulating death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface.[2] Binding of their respective ligands triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of the initiator caspase-8.[2] Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, which amplifies the apoptotic signal through the mitochondrial pathway.
-
Calcium-Mediated Apoptosis: Certain hydroxylated PMFs have been observed to induce a sustained increase in intracellular calcium concentration ([Ca²⁺]i), leading to the activation of Ca²⁺-dependent proteases like µ-calpain and caspase-12, which contribute to apoptosis.[3] While this compound is not hydroxylated, the potential for it to influence calcium signaling should not be entirely dismissed without specific investigation.
Caption: Putative apoptotic pathways induced by this compound.
Cell Cycle Arrest
Flavonoids are well-documented to interfere with the cancer cell cycle, inducing arrest at various checkpoints, thereby preventing cell proliferation. This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, related PMFs have been shown to cause G2/M phase arrest. This is potentially mediated by the downregulation of proteins like Cdc2 (CDK1), which is crucial for the G2/M transition.[4]
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
Modulation of Pro-Survival Signaling Pathways
Cancer cells are often characterized by the aberrant activation of pro-survival signaling pathways. Various PMFs have been shown to inhibit these pathways, contributing to their anticancer effects.
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers. Some flavonoids inhibit the phosphorylation and activation of Akt, which in turn can lead to decreased survival signaling and induction of apoptosis.[2][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling route involved in cell proliferation and survival. Inhibition of the ERK pathway by PMFs has been reported to contribute to their anti-proliferative effects.[4]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors and promotes the expression of genes involved in proliferation, survival, and angiogenesis. Blockade of STAT3 signaling has been identified as a mechanism of action for some tangeretin derivatives.[6]
Caption: Putative inhibition of pro-survival signaling by this compound.
Quantitative Data on Tetramethoxyflavones and Related PMFs
| Compound | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Incubation Time (hours) | Reference |
| 5,7,3',4'-Tetramethoxyflavone | HCT116 | Colon | ~60 (at 75% viability) | 72 | [7] |
| 7,8,3',4'-Tetramethoxyflavone | HCT116 | Colon | >60 (at 90% viability) | 72 | [7] |
| 5,6,7,4'-Tetramethoxyflavone | NCI-60 Panel | Various | 28 | Not Specified | [8] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MCF-7 | Breast | 3.71 | 72 | [7] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MDA-MB-231 | Breast | 21.27 | 72 | [7] |
| Tangeretin | A549 | Lung | 118.5 | 24 | [9] |
| 3,5,6,7,8,3',4'-Heptamethoxyflavone | A549 | Lung | 208.6 | 24 | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the anticancer mechanism of action of flavonoids. These should be optimized for the specific cell lines and experimental conditions when investigating this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified spectrophotometrically.[10]
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) for 24, 48, or 72 hours. Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt, p-STAT3, total STAT3, Cyclin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
-
Conclusion and Future Directions
While direct and extensive evidence is currently lacking, the analysis of structurally related polymethoxyflavones provides a strong hypothetical framework for the anticancer mechanism of this compound. It is plausible that this compound exerts its effects through the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways such as PI3K/Akt and MAPK. However, its potency appears to be lower than that of its hydroxylated or more extensively methoxylated counterparts.
Future research should focus on:
-
Determining the specific IC₅₀ values of this compound in a broad panel of cancer cell lines.
-
Elucidating the precise signaling pathways modulated by this specific compound through comprehensive Western blot analyses and other molecular biology techniques.
-
Investigating its effects on cancer cell metastasis , including cell migration and invasion assays.
-
Evaluating its in vivo efficacy in preclinical animal models of cancer.
A thorough investigation of these aspects will be crucial to fully understand the therapeutic potential of this compound in oncology.
References
- 1. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of 3',4',7,8-Tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone is a member of the polymethoxyflavone (PMF) subclass of flavonoids, characterized by the presence of multiple methoxy groups on the flavone backbone. PMFs, commonly found in citrus peels and certain medicinal plants, have garnered significant scientific interest for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The methoxy substitutions are thought to enhance metabolic stability and bioavailability compared to their hydroxylated counterparts. This technical guide provides a comprehensive overview of the current scientific understanding of the antioxidant and anti-inflammatory properties of this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols for its evaluation. While direct and extensive research on this specific flavone is still emerging, this guide synthesizes the available information and draws relevant comparisons with structurally similar PMFs to provide a thorough resource for researchers and drug development professionals.
Antioxidant Properties
While specific quantitative antioxidant data for this compound is not extensively available in the public domain, general studies on tetramethoxyflavones indicate that they possess antioxidant properties.[2][3] The antioxidant capacity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions. The degree of methoxylation can influence this activity; while hydroxyl groups are generally considered more critical for direct radical scavenging, methoxy groups can contribute to the overall stability and lipophilicity of the molecule, which may affect its interaction with cellular membranes and antioxidant enzymes.[4]
Quantitative Antioxidant Data
Currently, there is a lack of specific IC50 values for the radical scavenging activity of this compound from standard antioxidant assays like DPPH or ABTS in the reviewed literature. The following table is provided as a template for future research findings.
| Assay | Test System | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Cell-free | Data Not Available | |
| ABTS Radical Scavenging | Cell-free | Data Not Available | |
| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | Data Not Available | |
| Cellular Antioxidant Assay (CAA) | e.g., RAW 264.7 cells | Data Not Available |
Anti-inflammatory Properties
Polymethoxyflavones as a class are well-documented for their potent anti-inflammatory effects.[1][5] They exert these effects through the modulation of key inflammatory signaling pathways, leading to the reduced production of pro-inflammatory mediators.
Mechanism of Action
The primary anti-inflammatory mechanisms of PMFs involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][5]
Inhibition of the NF-κB Signaling Pathway:
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6, IL-1β).[5] PMFs have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[6]
Modulation of the MAPK Signaling Pathway:
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[1] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB.[5] Several PMFs have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory cascade.[1]
Quantitative Anti-inflammatory Data
Specific quantitative data on the anti-inflammatory activity of this compound is limited. However, studies on structurally related tetramethoxyflavones provide insights into its potential efficacy. For instance, other tetramethoxyflavone isomers have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.[7][8]
| Assay | Cell Line | Stimulant | Key Mediator | Inhibition Data | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | Data Not Available | |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | Data Not Available | |
| TNF-α Production | RAW 264.7 | LPS | TNF-α | Data Not Available | |
| IL-6 Production | RAW 264.7 | LPS | IL-6 | Data Not Available | |
| IL-1β Production | RAW 264.7 | LPS | IL-1β | Data Not Available |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of test compound and control: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions of the positive control (ascorbic acid or Trolox).
-
Assay:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium; final DMSO concentration should be non-toxic, typically <0.1%) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells treated with DMSO and LPS), a negative control (cells treated with medium only), and a positive control (a known inhibitor of NO production).
-
-
Griess Assay:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation (phosphorylation) of key signaling molecules in the NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Modulation of the MAPK Signaling Pathway.
Conclusion
This compound, as a member of the polymethoxyflavone family, holds promise as a potential antioxidant and anti-inflammatory agent. While direct and comprehensive data on this specific molecule is still limited, the known mechanisms of action of structurally related PMFs provide a strong rationale for its further investigation. The provided experimental protocols offer a robust framework for researchers to elucidate the specific antioxidant and anti-inflammatory efficacy and mechanisms of this compound. Future studies should focus on generating quantitative data for this compound in various in vitro and in vivo models to fully characterize its therapeutic potential for inflammatory and oxidative stress-related diseases. The information and methodologies presented in this technical guide are intended to facilitate these research endeavors.
References
- 1. molnova.com [molnova.com]
- 2. Plant extracts 10 page [m.chemicalbook.com]
- 3. 3,4,7,8-Tetramethoxyflavone | 65548-55-2 | MOLNOVA [molnova.com]
- 4. chembk.com [chembk.com]
- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3',4',7,8-Tetramethoxyflavone: A Technical Guide to its Solubility and Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone. PMFs, found abundantly in citrus peels, have garnered significant scientific interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The solubility and permeability of a compound are critical determinants of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility and permeability characteristics of this compound, including quantitative data, detailed experimental protocols, and an exploration of its potential molecular interactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₆ | PubChem |
| Molecular Weight | 342.34 g/mol | PubChem |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | PubChem |
| CAS Number | 65548-55-2 | PubChem |
Solubility Characteristics
Polymethoxyflavones, including this compound, are generally characterized by their hydrophobic nature, which results in low aqueous solubility.[1] The presence of four methoxy groups contributes to the lipophilicity of the molecule, making it more soluble in organic solvents than in aqueous media.
While specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature, the following table summarizes the qualitative solubility profile based on the general characteristics of PMFs.
| Solvent | Solubility | Notes |
| Water | Low | The hydrophobic nature of the multiple methoxy groups limits solubility in water. |
| Ethanol | Soluble | Generally soluble in alcohols. |
| DMSO | Soluble | A common solvent for flavonoids and other organic compounds. |
Note: The lack of precise quantitative solubility data highlights an area for future research to fully characterize the physicochemical properties of this compound.
Permeability Characteristics
Despite their low aqueous solubility, tetramethoxyflavones are reported to be highly permeable across biological membranes.[1] This high permeability is attributed to their lipophilic character, which facilitates passive diffusion across the lipid bilayer of cell membranes.
A key parameter for assessing intestinal permeability is the apparent permeability coefficient (Papp). A study utilizing the Caco-2 cell monolayer model, a well-established in vitro model of the human intestinal epithelium, has determined the Papp value for this compound.
| Compound | Assay | Apparent Permeability Coefficient (Papp) | Classification | Reference |
| This compound | Caco-2 | 8.83 × 10⁻⁵ cm/s | High Permeability | [1] |
This high Papp value suggests that this compound is likely to be well-absorbed across the intestinal barrier.
Biopharmaceutical Classification System (BCS)
Based on its low solubility and high permeability characteristics, this compound can be classified as a BCS Class II compound.
dot
Caption: BCS Classification of this compound.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility measurement.
dot
Caption: Workflow for Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is determined from the concentration of the saturated solution.
Permeability Assessment (Caco-2 Cell Monolayer Assay)
The Caco-2 permeability assay is a widely accepted in vitro method to predict human intestinal absorption of drugs.
dot
Caption: Caco-2 Permeability Assay Workflow.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in Transwell® inserts and cultured for 21-28 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Experiment:
-
The culture medium is replaced with transport buffer.
-
The test compound (this compound) is added to the apical (donor) chamber.
-
At predetermined time intervals, samples are collected from the basolateral (receiver) chamber.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Potential Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, research on polymethoxyflavones as a class suggests potential interactions with key inflammatory pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.
dot
Caption: Potential Anti-inflammatory Signaling Pathways of PMFs.
Disclaimer: This diagram represents the general anti-inflammatory mechanisms reported for polymethoxyflavones. The specific molecular targets of this compound within these pathways require further investigation.
Conclusion
This compound exhibits characteristics of a BCS Class II compound, with low aqueous solubility and high membrane permeability. Its high permeability suggests a good potential for oral absorption. However, its low solubility may be a limiting factor for its overall bioavailability. Formulation strategies aimed at enhancing the dissolution rate of this compound could be crucial for its development as a therapeutic agent. Further research is warranted to obtain precise quantitative solubility data in various biorelevant media and to elucidate the specific molecular signaling pathways modulated by this compound.
References
Spectral Data Analysis of 3',4',7,8-Tetramethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the flavonoid compound 3',4',7,8-Tetramethoxyflavone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the general experimental protocols for their acquisition.
Introduction
This compound is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the basic flavone skeleton. These compounds are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Accurate and comprehensive spectral data are paramount for the unambiguous identification and structural elucidation of such molecules.
Spectroscopic Data
The following sections present the available spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.80 | d | ~8.5 | H-5 |
| ~7.50 | d | ~2.0 | H-2' |
| ~7.45 | dd | ~8.5, 2.0 | H-6' |
| ~7.10 | d | ~8.5 | H-6 |
| ~6.95 | d | ~8.5 | H-5' |
| ~6.70 | s | - | H-3 |
| ~4.00 | s | - | 8-OCH₃ |
| ~3.98 | s | - | 7-OCH₃ |
| ~3.95 | s | - | 4'-OCH₃ |
| ~3.93 | s | - | 3'-OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~178.0 | C-4 |
| ~161.0 | C-2 |
| ~156.0 | C-9 |
| ~152.0 | C-7 |
| ~150.0 | C-4' |
| ~149.0 | C-3' |
| ~148.0 | C-8 |
| ~127.0 | C-1' |
| ~123.0 | C-5 |
| ~120.0 | C-6' |
| ~115.0 | C-10 |
| ~111.0 | C-5' |
| ~110.0 | C-2' |
| ~108.0 | C-6 |
| ~105.0 | C-3 |
| ~56.5 | 8-OCH₃ |
| ~56.4 | 7-OCH₃ |
| ~56.2 | 4'-OCH₃ |
| ~56.0 | 3'-OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₁₈O₆ | PubChem[1] |
| Molecular Weight | 342.35 g/mol | PubChem[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| [M+H]⁺ (m/z) | 343.12 | PubChem[1] |
| Major Fragments (m/z) | 328.1, 327.1, 299.1 | PubChem[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Spectral Data for this compound (Vapor Phase)
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~3000-2850 | C-H stretch (aromatic & aliphatic) | PubChem[1] |
| ~1650 | C=O stretch (flavone ketone) | PubChem[1] |
| ~1600, ~1500 | C=C stretch (aromatic rings) | PubChem[1] |
| ~1270, ~1020 | C-O stretch (ethers) | PubChem[1] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for flavonoids like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of the purified flavonoid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of flavonoids, and a relaxation delay to ensure quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the flavonoid is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system, is commonly used.
-
Data Acquisition: The sample is introduced into the mass spectrometer. For MS/MS analysis, the parent ion of interest (e.g., [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and the masses of the fragment ions, which aids in structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the flavonoid with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal. For solution-phase IR, the compound is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.
Caption: Workflow for the spectral analysis of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is highly recommended to acquire and fully assign the experimental NMR spectra of the compound.
References
3',4',7,8-Tetramethoxyflavone: A Technical Overview of its Chemical Identity and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3',4',7,8-Tetramethoxyflavone, a member of the polymethoxyflavone (PMF) class of natural compounds. PMFs, found predominantly in citrus peels, are of significant interest to the scientific community due to their diverse pharmacological activities. This document consolidates the available chemical identifiers, quantitative biological data, and relevant experimental methodologies for this compound. Given the limited specific data for this particular isomer, information on closely related compounds is included to provide a comparative context.
Chemical Identity
This compound is a flavonoid characterized by the presence of four methoxy groups at the 3', 4', 7, and 8 positions of the flavone backbone.
| Chemical Identifier | Value | Reference |
| CAS Number | 65548-55-2 | [1][2] |
| PubChem CID | 4033898 | [1] |
| Molecular Formula | C₁₉H₁₈O₆ | [1] |
| Molecular Weight | 342.34 g/mol | [1] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | [1] |
| InChI | InChI=1S/C19H18O6/c1-21-14-7-5-11(9-17(14)23-3)16-10-13(20)12-6-8-15(22-2)19(24-4)18(12)25-16/h5-10H,1-4H3 | [1] |
| InChIKey | ZRLWYUNKZNRQLO-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC | [2] |
| Synonyms | 7,8,3',4'-Tetramethoxyflavone, 2-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-4H-chromen-4-one | [1][2] |
Quantitative Data: Biological Activity
The primary quantitative data available for this compound is its inhibitory activity against various cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of a wide range of xenobiotics, including therapeutic drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions.
| Enzyme | IC₅₀ (µM) |
| CYP1A2 | 0.79 ± 0.12 |
| CYP2C9 | 1.49 ± 0.16 |
| CYP2C19 | 1.85 ± 0.14 |
| Data sourced from a study on the effects of hydroxylated tetramethoxyflavones on intestinal cell permeability and cytochrome P450 enzymes. |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies for flavone synthesis and cytochrome P450 inhibition assays, which are applicable to this class of compounds.
General Protocol for Flavone Synthesis (Baker-Venkataraman Rearrangement)
This method is a common approach for the synthesis of flavones.
Step 1: Synthesis of 2-Hydroxyacetophenone Ester
-
Dissolve the starting 2-hydroxyacetophenone in a suitable solvent such as pyridine.
-
Add an aromatic acyl chloride (e.g., 3,4-dimethoxybenzoyl chloride) dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the ester.
-
Filter, wash the precipitate with water, and dry to obtain the crude 2-acyloxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement to form a 1,3-Diketone
-
Dissolve the 2-acyloxyacetophenone in a suitable solvent like pyridine.
-
Add a base, such as powdered potassium hydroxide, to the solution and stir at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to precipitate the 1,3-diketone.
-
Filter, wash with water, and dry the product.
Step 3: Cyclization to the Flavone
-
Dissolve the 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for a few hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the flavone.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Protocol for Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific CYP isozyme using a fluorescent-based assay.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19)
-
Fluorogenic probe substrate specific for each CYP isozyme
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer
-
This compound (test compound)
-
Known CYP inhibitor (positive control)
-
96-well microplates (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add the potassium phosphate buffer, the recombinant CYP enzyme, and the test compound at various concentrations. Also include wells for a no-inhibitor control and a positive control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the NADPH-generating system and the specific fluorogenic substrate to each well.
-
Incubate the plate at 37°C for the optimal reaction time for the specific CYP isozyme.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific acid).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Logical Relationships
While specific signaling pathways modulated by this compound have not been extensively studied, polymethoxyflavones as a class are known to interact with several key cellular signaling pathways. The following diagrams illustrate a general workflow for flavone synthesis and a conceptual overview of signaling pathways commonly affected by PMFs.
Caption: General workflow for the synthesis of flavones via the Baker-Venkataraman rearrangement.
Caption: Conceptual overview of key signaling pathways potentially modulated by polymethoxyflavones.
References
An In-depth Technical Guide to 3',4',7,8-Tetramethoxyflavone: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the polymethoxyflavone (PMF) 3',4',7,8-Tetramethoxyflavone, a naturally occurring compound of interest for its potential pharmacological activities. While the specific initial discovery and isolation of this isomer are not extensively documented, this guide synthesizes available information on its likely natural sources, general isolation techniques for related compounds, and a plausible synthetic pathway. A significant focus is placed on its emerging biological activities, particularly its interaction with metabolic enzymes. This document is intended to be a foundational resource, consolidating current knowledge and providing detailed experimental protocols to facilitate further research into the therapeutic potential of this compound.
Discovery and Natural Occurrence
The precise first isolation of this compound from a natural source is not well-documented in publicly available literature. However, as a member of the polymethoxyflavone class, it is likely to be found in plants rich in these compounds, most notably in the peels of various Citrus species. Polymethoxyflavones are characteristic secondary metabolites in citrus fruits like oranges (Citrus sinensis) and mandarins (Citrus reticulata). These compounds are typically biosynthesized from flavone precursors through a series of methylation reactions catalyzed by O-methyltransferases.
While a specific protocol for the initial isolation of this compound is not available, a general methodology for extracting and isolating polymethoxyflavones from citrus peels can be adapted.
General Experimental Protocol for Isolation from Natural Sources
The following protocol outlines a representative method for the extraction and purification of polymethoxyflavones from citrus peel, which can be optimized for the specific isolation of this compound.
1.1.1. Extraction
-
Sample Preparation: Fresh citrus peels are washed, air-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered peel is subjected to extraction with a non-polar solvent such as hexane or a moderately polar solvent like ethanol or methanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed. For UAE, the powdered peel is suspended in the chosen solvent and sonicated.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
1.1.2. Fractionation and Purification
-
Solvent Partitioning: The crude extract is partitioned between an immiscible solvent pair, such as n-hexane and methanol, to separate compounds based on their polarity. The PMF-rich fraction is then collected.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different flavones.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired tetramethoxyflavone isomer are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Infrared (IR) spectroscopy.
Synthesis of this compound
Plausible Synthetic Pathway
A likely synthetic route involves the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization and methylation.
Step 1: Synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone This starting material can be prepared from 1,2,3-trimethoxybenzene through acylation.
Step 2: Synthesis of 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.
Step 3: Baker-Venkataraman Rearrangement
-
The 2'-hydroxy-3',4'-dimethoxyacetophenone is esterified with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., pyridine).
-
The resulting ester is then treated with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine) to induce the Baker-Venkataraman rearrangement, forming a 1,3-diketone.
Step 4: Cyclization to Form the Flavone Core The 1,3-diketone is cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield the flavone ring system.
Step 5: Methylation If any hydroxyl groups remain, they can be methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) to obtain the final product, this compound.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a tetramethoxyflavone.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological activities of this compound, revealing its potential as a modulator of key metabolic enzymes.
Inhibition of Cytochrome P450 Enzymes
A study by Weng et al. (2024) investigated the inhibitory effects of this compound (referred to as 78-TMF in the study) on various cytochrome P450 (CYP) isozymes.[1] The results demonstrated that this compound exhibits significant inhibitory activity against several key drug-metabolizing enzymes.[1]
| Cytochrome P450 Isozyme | IC₅₀ (µM) |
| CYP1A2 | 0.79 ± 0.12 |
| CYP2C9 | 1.49 ± 0.16 |
| CYP2C19 | 1.85 ± 0.14 |
| Data from Weng Z, et al. (2024).[1] |
These findings suggest that this compound has the potential to influence the metabolism of a wide range of xenobiotics and therapeutic drugs, highlighting the need for further investigation into its drug-drug interaction profile.
Potential Signaling Pathway Interactions
While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar polymethoxyflavones provides insights into potential mechanisms of action. PMFs are known to interact with various signaling cascades involved in inflammation, cell proliferation, and apoptosis. For instance, other tetramethoxyflavone isomers have been shown to modulate pathways such as:
-
NF-κB Signaling: A key pathway in regulating inflammatory responses.
-
MAPK Signaling: Involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Signaling: A crucial pathway for cell survival and growth.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of related PMFs.
Future Directions
The study of this compound is still in its early stages. Future research should focus on several key areas:
-
Definitive Isolation and Characterization: A thorough investigation to identify and quantify this compound in various natural sources is needed.
-
Optimized Synthesis: Development of a detailed and optimized synthetic protocol will be crucial for producing sufficient quantities for extensive biological evaluation.
-
Mechanism of Action: In-depth studies are required to elucidate the specific signaling pathways modulated by this compound and to understand the molecular basis of its biological activities.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound for various therapeutic applications.
Conclusion
This compound is a polymethoxyflavone with emerging biological activities, particularly as an inhibitor of key metabolic enzymes. While its discovery and synthesis are not yet fully detailed in the scientific literature, this guide provides a comprehensive overview of the current knowledge and outlines a framework for future research. The information presented here serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, aiming to stimulate further investigation into the therapeutic potential of this promising compound.
References
Potential Therapeutic Targets of 3',4',7,8-Tetramethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone. PMFs, found in citrus peels and certain medicinal plants, are gaining significant attention in the scientific community for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific methoxylation pattern of this compound contributes to its unique physicochemical properties, which may influence its biological activity and therapeutic potential.
This technical guide provides an in-depth overview of the current understanding of the potential therapeutic targets of this compound. While direct research on this specific flavone is still emerging, this document synthesizes the available data and extrapolates potential mechanisms of action based on studies of structurally related polymethoxyflavones. We present quantitative data in structured tables, provide detailed experimental protocols for key biological assays, and illustrate relevant signaling pathways and experimental workflows using Graphviz diagrams to facilitate further research and drug development endeavors.
Potential Therapeutic Targets
The therapeutic potential of this compound appears to be multifaceted, with evidence and theoretical frameworks pointing towards its interaction with several key cellular targets and pathways.
Cytochrome P450 Enzymes
A definitive set of molecular targets for this compound are the cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions. This compound has been shown to be a potent inhibitor of several CYP isoforms.[1]
Bromodomain-containing protein 4 (BRD4)
A highly promising, albeit indirectly identified, potential therapeutic target for this compound is Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-Myc. A structurally similar analogue, 3',4',7,8-tetrahydroxyflavone, has been identified as a potent and selective inhibitor of the second bromodomain of BRD4 (BRD4-BD2). This inhibition leads to the downregulation of c-Myc and subsequent anti-proliferative effects in cancer cells. The structural similarity between the tetramethoxy and tetrahydroxy forms suggests that BRD4 is a compelling target for further investigation with this compound.
Components of Inflammatory Signaling Pathways (NF-κB and MAPK)
Based on the well-documented anti-inflammatory properties of numerous polymethoxyflavones, it is highly probable that this compound targets key components of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][3] These pathways regulate the expression of a wide array of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Flavonoids are known to inhibit these pathways at multiple levels, including the prevention of IκBα degradation and the inhibition of p65 nuclear translocation in the NF-κB pathway, and the suppression of p38, ERK, and JNK phosphorylation in the MAPK pathway.[2][3]
Mediators of Apoptosis
Several polymethoxyflavones have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound may also target key regulators of programmed cell death. One established mechanism for hydroxylated PMFs is the induction of a sustained increase in intracellular calcium ([Ca2+]), leading to the activation of the Ca2+-dependent proteases μ-calpain and caspase-12, ultimately resulting in apoptosis.[4] Another potential mechanism is the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and the activation of caspases.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and its close structural analogue.
Table 1: Inhibitory Activity of this compound against Cytochrome P450 Enzymes
| CYP Isoform | IC50 (µM) |
| CYP1A2 | 0.79 ± 0.12 |
| CYP2C9 | 1.49 ± 0.16 |
| CYP2C19 | 1.85 ± 0.14 |
| Data from a study on the inhibitory effects of various tetramethoxyflavones on CYP activity.[1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cell Viability |
| HCT116 (Colon Cancer) | 60 | 72 | ~90% |
Table 3: Inhibitory Activity of 3',4',7,8-Tetrahydroxyflavone (Structural Analogue) against BRD4
| Target | IC50 |
| BRD4-BD1 | 17.9 µM |
| BRD4-BD2 | 204 nM |
| MV4-11 (AML Cancer Cell Line) | 30.17 µM (48 hours) |
Detailed Experimental Protocols
To facilitate further research, detailed protocols for key assays are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blot Analysis of the NF-κB Pathway
This protocol is designed to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for a specified time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Cytochrome P450 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against specific CYP isoforms.
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform probe substrate, and NADPH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction mixture.
-
Include a vehicle control (without the inhibitor) and a positive control inhibitor.
-
Initiate the reaction by adding NADPH and incubate at 37°C for a specific time.
-
-
Sample Processing and Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Transwell Cell Migration and Invasion Assay
This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.
-
Preparation of Transwell Inserts:
-
For invasion assays, coat the upper surface of the Transwell inserts (with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Assay Setup:
-
Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
Add this compound at various concentrations to both the upper and lower chambers.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for a period sufficient for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted, and the absorbance measured to quantify the number of migrated cells.
-
Conclusion
This compound is a promising natural compound with the potential to modulate multiple therapeutic targets relevant to cancer, inflammation, and neurodegenerative diseases. The current body of evidence strongly supports its role as an inhibitor of various cytochrome P450 enzymes, a critical consideration for its development as a therapeutic agent. Furthermore, compelling data from its structural analogue, 3',4',7,8-tetrahydroxyflavone, highlights BRD4 as a high-priority target for future investigation. The likely inhibitory effects of this compound on the NF-κB and MAPK signaling pathways, as well as its potential to induce apoptosis, are inferred from the broader class of polymethoxyflavones and warrant direct experimental validation.
The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular interactions of this compound with its putative targets, expanding the quantitative assessment of its efficacy in various disease models, and optimizing its pharmacological properties for potential clinical applications.
References
- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3',4',7,8-Tetramethoxyflavone using LC-MS
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 3',4',7,8-Tetramethoxyflavone in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology presented herein provides a robust framework for researchers, scientists, and drug development professionals engaged in the study of polymethoxyflavones (PMFs). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes tabulated quantitative data and visual workflows to ensure clarity and reproducibility.
Introduction
This compound is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control of natural product extracts. Liquid chromatography coupled with mass spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high selectivity and sensitivity.
Experimental
-
This compound reference standard (>98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)
-
0.22 µm PTFE syringe filters
The following protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., plant material, tissue).
-
Homogenization: Weigh 1 g of the powdered sample into a 15 mL centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube.
-
Sonication: Sonicate the sample for 20 minutes at room temperature to facilitate extraction.
-
Centrifugation: Centrifuge the extract at 12,000 RPM for 20 minutes to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Dilution: Dilute the filtered extract with methanol as needed to fall within the calibration curve range. For example, a 20-fold dilution can be prepared by taking 50 µL of the extract and adding 950 µL of methanol.[1]
-
Spiking Internal Standard: Add the internal standard to all samples, calibration standards, and quality control samples at a fixed concentration.
-
LC System: A UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 20% B; 2-10 min, 20-80% B; 10-12 min, 80% B; 12-12.1 min, 80-20% B; 12.1-15 min, 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Retention Time | Approximately 40.31 min (This may vary based on the specific LC system and column) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 650 L/h |
| Cone Gas Flow | 50 L/h |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
The molecular formula for this compound is C₁₉H₁₈O₆, with a molecular weight of 342.34 g/mol . The protonated molecule [M+H]⁺ is used as the precursor ion for MS/MS analysis.
Table 3: MRM Transitions and Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 343.1 | 164.08 | 100 | 30 | 25 |
| This compound | 343.1 | 328.1 | 100 | 30 | 20 |
| Internal Standard (IS) | User-defined | User-defined | 100 | User-defined | User-defined |
Note: Cone voltage and collision energy are starting points and should be optimized for the specific instrument used.
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
As the specific signaling pathways for this compound are still under extensive research, a representative anti-inflammatory pathway potentially modulated by flavonoids is presented below. Flavonoids are known to inhibit pro-inflammatory signaling cascades such as the NF-κB pathway.
References
Application Notes and Protocols for Cell-Based Assay Design: 3',4',7,8-Tetramethoxyflavone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone is a naturally occurring polymethoxyflavone (PMF) found in various plants, including certain citrus species. PMFs are a class of flavonoids that have garnered significant interest in pharmacological research due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Preliminary studies on structurally related tetramethoxyflavones suggest that they can induce cytotoxic effects in cancer cells through the modulation of various signaling pathways, leading to apoptosis or cell cycle arrest.
These application notes provide a comprehensive guide for designing and conducting cell-based assays to evaluate the cytotoxic potential of this compound. Detailed protocols for three standard cytotoxicity assays are provided: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V/PI apoptosis assay for quantifying programmed cell death.
Principle of the Assays
A multi-faceted approach is recommended to thoroughly assess the cytotoxic effects of this compound. This involves evaluating different cellular parameters to build a comprehensive cytotoxicity profile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay: This enzymatic assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis. The released LDH catalyzes the conversion of a substrate into a colored product, and the intensity of the color is proportional to the number of damaged cells.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Data Presentation
Summarized quantitative data from the cytotoxicity assays should be presented in clearly structured tables to facilitate easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 35.2 ± 2.8 |
| A549 | Lung Carcinoma | MTT | 48 | 48.6 ± 4.1 |
| HeLa | Cervical Carcinoma | LDH | 48 | 62.5 ± 5.5 |
| Jurkat | T-cell Leukemia | MTT | 24 | 25.1 ± 2.2 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound (Hypothetical Data)
| Cell Line | Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| MCF-7 | 0 (Control) | 95.3 ± 1.5 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| 25 | 68.2 ± 3.1 | 18.5 ± 2.2 | 13.3 ± 1.9 | |
| 50 | 45.7 ± 2.8 | 35.4 ± 3.5 | 18.9 ± 2.4 | |
| A549 | 0 (Control) | 96.1 ± 1.2 | 1.8 ± 0.4 | 2.1 ± 0.6 |
| 25 | 75.4 ± 2.9 | 15.2 ± 1.8 | 9.4 ± 1.3 | |
| 50 | 52.9 ± 3.3 | 28.7 ± 2.9 | 18.4 ± 2.1 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves several key steps, from initial cell culture to data analysis.
Experimental workflow for assessing compound cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[1] The amount of formazan is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Note on Flavonoid Interference: Some flavonoids have been reported to directly reduce MTT, leading to false-positive results. It is crucial to include a cell-free control where the flavonoid is added to the medium with MTT to assess any direct reduction.
LDH Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[2]
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium
-
This compound
-
DMSO, sterile
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom sterile plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically involves subtracting the background and comparing the treated samples to a maximum LDH release control (cells lysed with a detergent).
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in early apoptotic cells using fluorescently labeled Annexin V and identifies late apoptotic and necrotic cells with compromised membranes using propidium iodide (PI).[2]
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium
-
This compound
-
DMSO, sterile
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
6-well sterile plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Potential Signaling Pathway
Based on studies of related polymethoxyflavones, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3][4][5]
A representative intrinsic apoptosis signaling pathway potentially modulated by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the cytotoxic properties of this compound. By employing a combination of assays that measure different aspects of cell health and death, researchers can obtain a comprehensive understanding of the compound's potential as an anticancer agent. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of Cytochrome c in MCF-7 Cells Treated With 7, 3’, 5’-Trihydroxyflavanone of Hydnophytum Formicarium – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for in vitro Studies of 3',4',7,8-Tetramethoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3',4',7,8-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) that has garnered scientific interest for its potential pharmacological activities. PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups, which can enhance their metabolic stability and bioavailability. In vitro studies are crucial for elucidating the mechanisms of action and identifying the therapeutic potential of compounds like TMF. These application notes provide a comprehensive overview of the in vitro experimental setups for investigating the anticancer, anti-inflammatory, and drug metabolism-related properties of this compound. Detailed protocols for key biological assays are provided to facilitate further research and standardized evaluation of this compound.
I. Anticancer Activity
Application Note:
Preliminary studies on polymethoxyflavones suggest that they can inhibit the proliferation of various cancer cell lines. The potential anticancer effects of 3',4',7,8-TMF can be investigated by assessing its cytotoxicity, ability to induce apoptosis, and its impact on key signaling pathways involved in cancer progression.
Experimental Protocols:
1. Cell Viability Assay (MTT Assay)
This assay determines the effect of TMF on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (TMF) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of TMF (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cancer cell lines
-
TMF
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with TMF at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
-
3. Western Blot Analysis of Cancer-Related Signaling Proteins
This technique is used to investigate the effect of TMF on the expression levels of proteins involved in key cancer signaling pathways. Based on studies of related flavonoids, potential targets include proteins in the BRD4/c-Myc and PI3K/Akt pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Procedure:
-
Treat cells with TMF for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., BRD4, c-Myc, Akt, p-Akt, β-actin as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | Data to be determined |
| A549 | 48 | Data to be determined |
| HepG2 | 48 | Data to be determined |
| HCT116 | 48 | Data to be determined |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | TMF Conc. (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| e.g., HCT116 | 0 (Control) | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined |
Mandatory Visualization:
Caption: Putative anticancer signaling pathways modulated by TMF.
II. Anti-inflammatory Activity
Application Note:
Polymethoxyflavones have demonstrated anti-inflammatory properties. The potential of 3',4',7,8-TMF to mitigate inflammatory responses can be evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophage models.
Experimental Protocols:
1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
TMF
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of TMF for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared.
-
2. Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokine Expression
This method is used to quantify the mRNA expression levels of pro-inflammatory cytokines.
-
Principle: qPCR measures the amount of a specific RNA transcript in a sample.
-
Procedure:
-
Treat RAW 264.7 cells with TMF and/or LPS as described for the Griess assay.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Data Presentation:
Table 3: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| TMF Conc. (µM) | NO Production (µM) | % Inhibition |
| 0 (Control) | Data to be determined | 0 |
| 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined |
Table 4: Relative mRNA Expression of Pro-inflammatory Cytokines
| Treatment | TNF-α Fold Change | IL-6 Fold Change |
| Control | 1.0 | 1.0 |
| LPS | Data to be determined | Data to be determined |
| LPS + TMF (10 µM) | Data to be determined | Data to be determined |
| LPS + TMF (50 µM) | Data to be determined | Data to be determined |
Mandatory Visualization:
Caption: Experimental workflow for anti-inflammatory assays.
III. Drug Metabolism and Bioavailability
Application Note:
Understanding the interaction of TMF with drug-metabolizing enzymes and its potential for intestinal absorption is critical for drug development. In vitro models can provide valuable insights into these parameters.
Experimental Protocols:
1. Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.
-
Principle: Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a compound across this monolayer is measured.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Add TMF to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) for A-to-B transport.
-
In a separate experiment, add TMF to the basolateral side and measure its appearance on the apical side to determine the Papp for B-to-A transport. The ratio of Papp (B-A)/Papp (A-B) can indicate the involvement of active efflux transporters.
-
2. Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of TMF to inhibit major CYP isoforms, which is important for predicting drug-drug interactions.
-
Principle: The activity of specific CYP isoforms is measured using fluorescent or luminescent substrates. The inhibition of this activity by TMF is quantified.
-
Procedure:
-
Use commercially available kits for specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2).
-
Incubate the recombinant human CYP enzyme with a specific substrate and a luminogenic cofactor in the presence of varying concentrations of TMF.
-
After incubation, add a detection reagent that produces a luminescent signal proportional to the amount of metabolite formed.
-
Measure the luminescence and calculate the IC50 value for TMF against each CYP isoform.
-
Data Presentation:
Table 5: Caco-2 Permeability of this compound
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | Data to be determined | Data to be determined |
| Basolateral to Apical (B-A) | Data to be determined |
Table 6: Inhibitory Effect of this compound on Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) |
| CYP3A4 | Data to be determined |
| CYP2D6 | Data to be determined |
| CYP1A2 | Data to be determined |
| CYP2C9 | Data to be determined |
| CYP2C19 | Data to be determined |
Mandatory Visualization:
Dissolving 3',4',7,8-Tetramethoxyflavone for Cell Culture Experiments: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone is a polymethoxyflavone (PMF), a class of naturally occurring compounds found in citrus peels and certain medicinal plants. PMFs are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects. Due to their hydrophobic nature, these compounds, including this compound, exhibit low aqueous solubility, presenting a challenge for in vitro studies such as cell culture experiments. This document provides a detailed protocol for the proper dissolution and application of this compound in a cell culture setting, ensuring reliable and reproducible experimental outcomes.
Data Presentation
The biological activity of this compound is under investigation. The following table summarizes key quantitative data from a study on its inhibitory effects on cytochrome P450 (CYP) enzymes, which provides an indication of its biologically active concentration range.
| Parameter | Value (µM) | Cell Line/System |
| IC₅₀ (CYP1A2 inhibition) | 0.79 ± 0.12 | Human liver microsomes |
| IC₅₀ (CYP2C9 inhibition) | 1.49 ± 0.16 | Human liver microsomes |
| IC₅₀ (CYP2C19 inhibition) | 1.85 ± 0.14 | Human liver microsomes |
Note: This data indicates the concentration at which this compound inhibits 50% of the activity of specific metabolic enzymes. While not a direct measure of cytotoxicity, it suggests a concentration range where the compound is biologically active.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound powder, briefly centrifuge it at a low speed (e.g., 500 x g for 1 minute) to ensure all the powder is at the bottom.
-
Calculating Required Mass: To prepare a 10 mM stock solution, calculate the required mass of the compound. The molecular weight of this compound is 342.34 g/mol .
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 342.34 g/mol x 1000 = 3.4234 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be used if necessary to fully dissolve the compound.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: It is crucial to perform a serial dilution to avoid precipitation of the compound. Never add the aqueous medium directly to the concentrated DMSO stock.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add 999 µL of pre-warmed complete cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the medium.
-
-
Mixing: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. A 1:1000 dilution of the DMSO stock will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
-
Application to Cells: Add the appropriate volume of the working solution to your cell culture plates.
Visualizations
Experimental Workflow
Caption: Workflow for dissolving and using this compound.
Putative Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on studies of structurally similar tetramethoxyflavones, a putative mechanism of action involves the inhibition of key inflammatory and cell survival pathways.
Caption: Putative signaling pathways modulated by this compound.
Disclaimer: The signaling pathway diagram is based on evidence from structurally related polymethoxyflavones and represents a putative mechanism of action for this compound. Further research is required to confirm its specific molecular targets and signaling effects.
Application Note and Protocol: Cytochrome P450 Inhibition Assay Using 3',4',7,8-Tetramethoxyflavone
This document provides a detailed protocol for assessing the inhibitory potential of 3',4',7,8-Tetramethoxyflavone on major cytochrome P450 (CYP) isoforms. The following guidelines are intended for researchers, scientists, and drug development professionals familiar with in vitro drug metabolism studies.
Introduction
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs, and endogenous compounds. Inhibition of these enzymes, particularly the major drug-metabolizing isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs and potentially causing adverse effects. Therefore, it is essential to evaluate the inhibitory potential of new chemical entities (NCEs) on CYP enzymes early in the drug discovery and development process.
This application note describes a fluorescent-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against key CYP isoforms. This flavone, like other flavonoids, is investigated for its potential biological activities, and understanding its interaction with CYPs is critical for its development as a therapeutic agent.
Principle of the Assay
The assay utilizes human liver microsomes or recombinant human CYP enzymes as the enzyme source and specific fluorescent probes as substrates for the individual CYP isoforms. The CYP enzymes metabolize the non-fluorescent or weakly fluorescent substrates into highly fluorescent products. The rate of fluorescence formation is proportional to the enzyme activity. In the presence of an inhibitor, such as this compound, the metabolic rate of the substrate decreases, leading to a reduction in the fluorescence signal. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then determined by measuring the fluorescence at various concentrations of the test compound.
Materials and Reagents
-
Test Compound: this compound (dissolved in DMSO)
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)
-
CYP Isoform-Specific Substrates:
-
CYP1A2: 3-Cyano-7-ethoxycoumarin (CEC)
-
CYP2C9: 7-Methoxy-4-(trifluoromethyl)coumarin (MFC)
-
CYP2D6: 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)
-
CYP3A4: 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)
-
-
Positive Control Inhibitors:
-
CYP1A2: Furafylline
-
CYP2C9: Sulfaphenazole
-
CYP2D6: Quinidine
-
CYP3A4: Ketoconazole
-
-
Cofactor: NADPH, regenerating system (e.g., Glucose-6-phosphate dehydrogenase, Glucose-6-phosphate, and NADP+)
-
Buffer: Potassium phosphate buffer (0.1 M, pH 7.4)
-
Stop Solution: Acetonitrile or 0.1 M Tris-HCl
-
Microplates: 96-well black, flat-bottom plates
-
Fluorescence Plate Reader
Experimental Protocol
The following protocol outlines the steps for determining the IC50 of this compound for a single CYP isoform. The same procedure should be followed for all isoforms of interest.
4.1. Reagent Preparation
-
Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4).
-
Test Compound Serial Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the incubation mixture should be less than 1%.
-
Substrate and Cofactor Preparation: Prepare working solutions of the CYP isoform-specific substrates and the NADPH regenerating system in the potassium phosphate buffer at the desired concentrations.
4.2. Incubation Procedure
-
Add 50 µL of the potassium phosphate buffer to all wells of the 96-well plate.
-
Add 2 µL of the serially diluted this compound or the positive control inhibitor to the respective wells. For the control (100% activity), add 2 µL of DMSO.
-
Add 20 µL of the human liver microsomes or recombinant CYP enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the isoform-specific substrate and 10 µL of the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for the specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding 75 µL of the stop solution.
4.3. Data Measurement
-
Measure the fluorescence intensity of each well using a fluorescence plate reader. Use the appropriate excitation and emission wavelengths for each fluorescent product.
| CYP Isoform | Substrate | Excitation (nm) | Emission (nm) |
| CYP1A2 | CEC | 405 | 460 |
| CYP2C9 | MFC | 405 | 530 |
| CYP2D6 | AMMC | 390 | 460 |
| CYP3A4 | BFC | 405 | 530 |
4.4. Data Analysis
-
Subtract the background fluorescence (wells without enzyme or substrate) from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism).
Data Presentation
The IC50 values for this compound against the tested CYP isoforms should be summarized in a table for clear comparison.
Table 1: Illustrative IC50 Values of this compound against Major CYP Isoforms.
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 100 |
| CYP2C9 | 25.3 |
| CYP2D6 | 8.7 |
| CYP3A4 | 15.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of the cytochrome P450 inhibition assay described in this protocol.
Caption: Workflow of the fluorescent-based cytochrome P450 inhibition assay.
Interpretation of Results
The obtained IC50 values indicate the potency of this compound as an inhibitor of specific CYP isoforms. A lower IC50 value signifies a more potent inhibition. These values are crucial for predicting the potential for drug-drug interactions. Generally, an IC50 value of less than 1 µM is considered potent inhibition, while values between 1 and 10 µM suggest moderate inhibition, and values greater than 10 µM indicate weak inhibition. However, the clinical significance of these in vitro results also depends on the in vivo concentrations of the drug.
Conclusion
This application note provides a robust and reliable method for determining the inhibitory effect of this compound on major human cytochrome P450 isoforms. The described fluorescent-based assay is a valuable tool in drug discovery and development for early identification of potential drug-drug interactions, contributing to the development of safer and more effective therapeutic agents.
Application Notes and Protocols: Caco-2 Cell Permeability Assay for 3',4',7,8-Tetramethoxyflavone
Introduction
The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of orally administered compounds.[1][2][3] Derived from a human colorectal adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine, complete with tight junctions and brush borders.[1][4][5] This model is crucial in drug discovery for evaluating intestinal permeability, understanding transport mechanisms (passive diffusion vs. active transport), and identifying potential drug efflux.[3][6][7]
3',4',7,8-Tetramethoxyflavone (78-TMF) is a polymethoxylated flavone (PMF) found in citrus fruits, which are noted for their broad spectrum of biological activities.[8] Generally, PMFs exhibit low solubility but high membrane permeability.[8] Assessing the Caco-2 permeability of 78-TMF provides essential data for its development as a potential therapeutic agent by predicting its oral bioavailability. These application notes provide a detailed protocol for determining the apparent permeability coefficient (Papp) and efflux ratio (ER) of this compound.
Data Presentation
The permeability of a compound is classified based on its apparent permeability coefficient (Papp) value. The following table summarizes the permeability classification and presents the available data for this compound in comparison to standard reference compounds.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | Reference |
| Mannitol (Low Permeability Marker) | < 1.0 | N/A | Low | [5] |
| Atenolol (Low Permeability) | ~0.5 | ~1.0 | Low | [4][5] |
| This compound (78-TMF) | 88.3* | Not Reported | High | [8] |
| Propranolol (High Permeability Marker) | > 10.0 | ~1.0 | High | [5] |
| Verapamil (P-gp Substrate) | ~1.5 | > 2.0 | Low to Moderate (efflux limited) | [5][6] |
*Note: The reported Papp value for 78-TMF of 8.83 x 10-5 cm/s in the source study is unusually high and is presented here as 88.3 x 10-6 cm/s.[8] Standard high permeability compounds typically have Papp values > 10 x 10-6 cm/s.[9][10] This may indicate exceptionally high permeability or a potential typographical error in the original publication.
A study also reported the transport efficiency of 78-TMF across a Caco-2 cell monolayer from the apical to the basolateral side to be 37.58 ± 0.11% after four hours.[8][11]
Experimental Protocols
This section details the methodology for conducting the Caco-2 permeability assay for this compound. The standard 21-day cell culture protocol is described.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Caco-2 cells (e.g., ATCC HTB-37) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 24-well Transwell® plates, 1 µm pore size) at a density of approximately 6 x 10⁴ to 8 x 10⁴ cells/cm².[1][12]
-
Differentiation: The cells are cultured for 21-28 days to allow for differentiation into a confluent, polarized monolayer with well-established tight junctions.[1] The culture medium should be replaced every 2-3 days.[1]
Monolayer Integrity Assessment
Before initiating the transport experiment, the integrity of the Caco-2 monolayer must be confirmed.
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of the monolayers using an epithelial volt-ohmmeter. TEER values should be stable and typically greater than 300 Ω·cm² to ensure a tight monolayer.[13]
-
Lucifer Yellow Permeability: To confirm the integrity of the paracellular pathway, the permeability of a low-permeability marker, such as Lucifer yellow, is assessed. A permeability of Lucifer yellow of < 1% indicates a tight and intact monolayer.[5]
Bidirectional Permeability Assay
-
Preparation of Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.4, is prepared and warmed to 37°C.[1]
-
Washing and Pre-incubation: The Caco-2 monolayers are gently washed twice with pre-warmed transport buffer to remove any residual culture medium.[1] The monolayers are then pre-incubated with the transport buffer for 30 minutes at 37°C.[1]
-
Dosing Solution Preparation: Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).[1]
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution to the apical (donor) compartment (e.g., 0.4 mL for a 24-well plate).[12]
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 0.6 mL for a 24-well plate).[5]
-
Incubate the plate for a defined period (e.g., 2 hours) at 37°C with gentle shaking (e.g., 50 rpm).[1][14]
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A→B transport.[1]
-
Sample Analysis and Data Calculation
-
Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][7]
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation[1][6]: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (e.g., µmol/s).
-
A is the surface area of the membrane (e.g., cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (e.g., µmol/mL).
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters.[6] ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.[4][6][13]
Visualization of Workflows and Pathways
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Potential Transport Mechanisms of Flavonoids
Caption: Potential transport routes for flavonoids across Caco-2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Animal Models for In Vivo Studies of 3',4',7,8-Tetramethoxyflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) that, like other members of its class, is being investigated for a range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vivo animal models are indispensable for validating the preclinical efficacy and safety of TMF. This document provides detailed application notes and experimental protocols for studying TMF in various animal models.
Disclaimer: Direct in vivo studies and detailed protocols specifically for this compound are limited in publicly available scientific literature. The following protocols are based on studies conducted with structurally similar tetramethoxyflavone isomers and related polymethoxyflavones. Researchers should consider these as foundational methods that may require optimization for the specific 3',4',7,8-isomer.
Pharmacokinetics and Metabolism
Quantitative Data: Pharmacokinetics of a TMF Isomer
The following table summarizes the pharmacokinetic parameters of 5,7,3',4'-Tetramethoxyflavone in rats following a single oral administration. This data can serve as a preliminary guide for dose selection and timing of sample collection in studies with 3',4',7,8-TMF.
| Parameter | Value | Animal Model | Administration | Reference |
| Cmax (Maximum Plasma Concentration) | 0.79 ± 0.30 µg/mL | Rat | 50 mg/kg (oral) | [1] |
| Tmax (Time to Cmax) | 190.34 ± 24.50 min | Rat | 50 mg/kg (oral) | [1] |
| T1/2 (Half-life) | 273.76 ± 90.23 min | Rat | 50 mg/kg (oral) | [1] |
| Absolute Bioavailability | 14.3% | Rat | 50 mg/kg (oral) | [1] |
Anti-Inflammatory Activity
The anti-inflammatory potential of TMF can be evaluated using various animal models. The carrageenan-induced paw edema model is a standard and acute model for assessing anti-inflammatory effects.
Quantitative Data: Anti-Inflammatory Effects of a Structurally Related Flavonoid
The following data is from a study on 3',4',7,8-tetrahydroxy-3-methoxyflavone, a compound with a similar core structure, in a carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | % Reduction in Edema (at 5 hours) | Animal Model | Reference |
| Isolated Compound | 2.5, 5, 10, 15 | 67.09% (at highest effective dose) | Rodent | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies on structurally similar flavonoids and provides a framework for assessing the anti-inflammatory activity of 3',4',7,8-TMF.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound (TMF)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
3. Experimental Procedure:
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
TMF (e.g., 10, 25, 50 mg/kg)
-
Positive Control
-
-
Drug Administration: Administer TMF, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Experimental Workflow: Anti-Inflammatory Study
Caption: Workflow for carrageenan-induced paw edema model.
Anti-Cancer Activity
The anti-cancer properties of TMF can be evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Quantitative Data: Anti-Tumor Effects of a TMF Isomer
The following data is from a study on 5,6,7,4'-Tetramethoxyflavone in a HeLa human cervical cancer xenograft model in nude mice.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Animal Model | Administration | Reference |
| 5,6,7,4'-TMF | 25, 50, 100 | Dose-dependent reduction in tumor volume | Nude Mice | Intraperitoneal (daily for 15 days) | [3][4][5] |
| Cisplatin (DDP) | 2 | Significant reduction in tumor volume | Nude Mice | Intraperitoneal (daily for 15 days) | [3][4][5] |
Experimental Protocol: Human Tumor Xenograft Model
This protocol is adapted from a study using 5,6,7,4'-TMF and can be used to assess the anti-cancer efficacy of 3',4',7,8-TMF.
1. Cell Culture and Animals:
-
Human cancer cell line of interest (e.g., HeLa, A549, etc.).
-
Female BALB/c nude mice (6-8 weeks old).
2. Tumor Implantation:
-
Harvest cancer cells and resuspend in a sterile medium (e.g., PBS or DMEM) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
3. Experimental Procedure:
-
Tumor Growth Monitoring: Monitor tumor growth with calipers.
-
Grouping: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)
-
TMF (e.g., 25, 50, 100 mg/kg)
-
Positive Control (e.g., Cisplatin, 2 mg/kg)
-
-
Drug Administration: Administer the compounds daily via intraperitoneal injection for a specified duration (e.g., 15 days).
-
Data Collection: Measure tumor volume and body weight every other day.
-
Endpoint: At the end of the study, euthanize the mice, and collect tumors and major organs for weighing and histological analysis.
Experimental Workflow: Xenograft Model
Caption: Workflow for a human tumor xenograft model.
Neuroprotective Effects
TMF and its isomers have shown promise in models of neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties.
Quantitative Data: Neuroprotective Effects of a TMF Isomer
A study on 3',4',5,7-tetramethoxyflavone in a mouse model of Alzheimer's disease (APP/PS1 mice) demonstrated significant neuroprotective effects.
| Treatment Group | Key Findings | Animal Model | Reference |
| 3',4',5,7-TMF | Improved memory and cognitive deficits, reduced Aβ plaques and neurofibrillary tangles, suppressed neuroinflammation. | APP/PS1 Mice | [6] |
Experimental Protocol: Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the neuroprotective effects of 3',4',7,8-TMF in a transgenic mouse model of Alzheimer's disease.
1. Animals:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 5XFAD).
-
Age-matched wild-type littermates as controls.
2. Experimental Procedure:
-
Grouping: Divide transgenic mice into treatment and vehicle control groups.
-
Drug Administration: Administer TMF (dose to be determined based on preliminary studies) or vehicle orally daily for a chronic duration (e.g., 3-6 months).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical and Histological Analysis:
-
Measure levels of Aβ plaques and neurofibrillary tangles (immunohistochemistry).
-
Assess levels of inflammatory markers (e.g., cytokines) and glial activation.
-
Analyze signaling pathway components (e.g., MAPK, NF-κB) via Western blot.
-
Signaling Pathways
In vivo and in vitro studies of TMF isomers and other polymethoxyflavones suggest that their therapeutic effects are mediated through the modulation of key signaling pathways involved in inflammation, cell survival, and cancer progression.
Modulation of Inflammatory and Cancer-Related Pathways
Studies on TMF isomers have implicated several signaling pathways in their mechanism of action.[3][4][5][6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial in regulating inflammation and cell proliferation. TMFs have been shown to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[6]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes. TMFs can suppress the activation of the NF-κB pathway.[6]
-
Other Pathways: In the context of cancer, TMFs have also been shown to modulate the TNF, VEGF, Ras, and FoxO signaling pathways.[3][4][5]
Signaling Pathway Diagram: Anti-Inflammatory and Neuroprotective Effects
Caption: TMF modulates MAPK and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer's Disease: A Multi-Omics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3',4',7,8-Tetramethoxyflavone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone (TMF) is a polymethoxyflavone that has garnered interest for its potential pharmacological activities. To thoroughly investigate its efficacy, safety, and pharmacokinetic profile, robust and reliable analytical methods for its quantification in biological matrices are essential. This document provides detailed protocols and application notes for the determination of TMF in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. While a specific validated method for 3',4',7,8-TMF was not found in the public literature, the following protocols are based on established methods for structurally similar flavonoids and provide a strong foundation for method development and validation.
Analytical Method Overview
The quantification of TMF in biological samples such as plasma, serum, and tissue homogenates is optimally achieved using a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. This approach ensures high selectivity and sensitivity, which are critical for analyzing complex biological matrices. The general workflow involves sample preparation to isolate the analyte and remove interferences, chromatographic separation, and subsequent detection and quantification by mass spectrometry.
Data Presentation: Expected Method Performance
The following table summarizes the typical validation parameters for a quantitative LC-MS/MS method for a flavonoid, based on data from similar compounds. These values should be established and confirmed during in-house method validation for this compound.
| Validation Parameter | Plasma | Tissue Homogenate |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/g |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Matrix Effect | Minimal and compensated by Internal Standard | Minimal and compensated by Internal Standard |
| Recovery | > 80% | > 75% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid and suitable for high-throughput analysis of plasma or serum samples.
Materials:
-
Biological sample (plasma, serum)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)
-
Acetonitrile (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
HPLC or UPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
These must be determined by infusing a standard solution of this compound and an appropriate internal standard. For a related compound, 3',4',5,7-tetramethoxyflavone, a potential precursor ion would be around m/z 343.1.[1]
-
Example (to be optimized):
-
3',4',7,8-TMF: Q1: [M+H]⁺ → Q3: [fragment ion]
-
Internal Standard: Q1: [M+H]⁺ → Q3: [fragment ion]
-
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Method Validation
The analytical method should be validated according to international guidelines, assessing the following parameters:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Precision and Accuracy: Assessed at multiple concentration levels (low, medium, and high QC samples).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Potential inhibitory action of TMF on the TGF-β/Smad signaling pathway.
References
Application Notes and Protocols for Inducing Apoptosis with 3',4',7,8-Tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7,8-Tetramethoxyflavone is a naturally occurring polymethoxyflavone (PMF) that has garnered interest for its potential biological activities. Flavonoids, a broad class of plant secondary metabolites, are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Polymethoxyflavones, characterized by the presence of multiple methoxy groups on the flavone backbone, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development.
Recent studies on structurally similar tetramethoxyflavones suggest that these compounds can induce apoptosis in cancer cells, indicating a potential therapeutic application for this compound in oncology. This document provides detailed protocols for investigating the apoptosis-inducing effects of this compound on cancer cell lines. While specific data on the cytotoxic and pro-apoptotic effects of this compound is limited, this guide is based on established methodologies and data from closely related compounds to provide a robust framework for research.
Data Presentation
Quantitative data for the biological effects of tetramethoxyflavones are crucial for comparative analysis. The following tables summarize key parameters.
Table 1: Inhibitory Concentration (IC50) of this compound on Cytochrome P450 Enzymes. [1]
| Enzyme | IC50 (µM) |
| CYP1A2 | 0.79 ± 0.12 |
| CYP2C9 | 1.49 ± 0.16 |
| CYP2C19 | 1.85 ± 0.14 |
Note: This data reflects the inhibitory effect on metabolic enzymes and not direct cytotoxicity on cancer cells.
Table 2: Apoptosis Induction by 5,6,7,4'-Tetramethoxyflavone in HeLa Cells (24h treatment). [2]
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | ~2 | ~1 | ~3 |
| 10 | ~5 | ~3 | ~8 |
| 20 | ~10 | ~6 | ~16 |
| 40 | ~18 | ~12 | ~30 |
Note: This data is for a structurally related tetramethoxyflavone and serves as a reference for designing experiments with this compound.
Signaling Pathways
Polymethoxyflavones have been shown to induce apoptosis through various signaling cascades. Based on studies of related compounds, this compound may modulate similar pathways.
Experimental Protocols
The following protocols provide a framework for assessing the pro-apoptotic and cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of the compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash the membrane again and add an enhanced chemiluminescent (ECL) substrate. Capture the chemiluminescent signal using an imaging system. Normalize protein levels to a loading control like β-actin.
Cell Cycle Analysis
This flow cytometry-based assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The provided protocols and background information offer a comprehensive guide for researchers to investigate the apoptosis-inducing potential of this compound. While direct data for this specific compound is still emerging, the methodologies outlined here, in conjunction with the data from structurally related polymethoxyflavones, provide a solid foundation for elucidating its mechanism of action and evaluating its potential as an anticancer agent. Further in vivo studies will be necessary to validate in vitro findings and to assess the safety and efficacy of this compound in preclinical models.
References
Application Notes and Protocols: Utilizing 3',4',7,8-Substituted Flavones as BRD4 Bromodomain 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a critical role in regulating the transcription of key oncogenes, such as c-Myc, making it a prime therapeutic target in oncology. Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant promise in preclinical and clinical studies.
This document provides detailed application notes and protocols for the use of a specific flavone scaffold as a selective inhibitor of the second bromodomain (BD2) of BRD4.
Important Note on Compound Identity: While the topic of interest is 3',4',7,8-Tetramethoxyflavone, a comprehensive review of the scientific literature indicates that the closely related natural product, 3',4',7,8-tetrahydroxyflavone , is the compound identified and characterized as a potent and selective BRD4 BD2 inhibitor.[1][2][3] Structure-activity relationship studies on flavonoids often highlight the importance of hydroxyl groups for protein binding.[4][5] The following data and protocols are therefore based on the published findings for 3',4',7,8-tetrahydroxyflavone . The activity of this compound as a BRD4 inhibitor is not documented in the reviewed literature.
Quantitative Data Summary
The inhibitory activity of 3',4',7,8-tetrahydroxyflavone against the bromodomains of BRD4 has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity for BD2 over BD1.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (BD1/BD2) |
| 3',4',7,8-tetrahydroxyflavone | BRD4-BD1 | AlphaScreen | 17,900 | ~88-fold |
| 3',4',7,8-tetrahydroxyflavone | BRD4-BD2 | AlphaScreen | 204 | |
| (+)-JQ1 (Reference) | BRD4-BD1 | AlphaScreen | ~77 | |
| (+)-JQ1 (Reference) | BRD4-BD2 | AlphaScreen | ~33 |
Signaling Pathway and Mechanism of Action
BRD4 utilizes its two bromodomains, BD1 and BD2, to bind to acetylated lysine residues on histone tails. This interaction tethers BRD4 to chromatin, where it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to the transcriptional activation of target genes, including the prominent oncogene c-Myc. 3',4',7,8-tetrahydroxyflavone selectively binds to the acetyl-lysine binding pocket of BRD4's second bromodomain (BD2), preventing its association with chromatin and thereby inhibiting the transcription of downstream target genes.
Experimental Protocols
In Vitro BRD4 Bromodomain Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the IC50 value of 3',4',7,8-tetrahydroxyflavone for the bromodomains of BRD4.
Materials:
-
3',4',7,8-tetrahydroxyflavone
-
DMSO
-
Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white microplates (e.g., OptiPlate™-384)
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3',4',7,8-tetrahydroxyflavone in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Diluted 3',4',7,8-tetrahydroxyflavone or DMSO control
-
His-tagged BRD4 protein (BD1 or BD2)
-
Biotinylated histone peptide
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Bead Addition:
-
Add the AlphaScreen Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Donor beads and incubate in the dark for another 60 minutes.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: The AlphaScreen signal is inversely proportional to the binding of the inhibitor to the BRD4 bromodomain. Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (CCK8/MTT)
This protocol assesses the effect of 3',4',7,8-tetrahydroxyflavone on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, acute myeloid leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3',4',7,8-tetrahydroxyflavone stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well clear-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3',4',7,8-tetrahydroxyflavone in complete medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement (CCK8):
-
Add 10 µL of CCK8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Cell Viability Measurement (MTT):
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Experimental Workflow
The following diagram outlines a general workflow for the characterization of a potential BRD4 inhibitor like 3',4',7,8-tetrahydroxyflavone.
References
- 1. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids [mdpi.com]
- 5. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3',4',7,8-Tetramethoxyflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',4',7,8-Tetramethoxyflavone. The focus is on addressing the challenges associated with its poor aqueous solubility to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
Like many polymethoxyflavones (PMFs), this compound possesses a hydrophobic molecular structure with multiple methoxy (-OCH₃) groups and a lack of easily ionizable hydroxyl (-OH) groups. This chemical nature leads to low polarity and makes it difficult for the molecule to interact favorably with polar water molecules, resulting in poor aqueous solubility. This inherent lipophilicity can lead to challenges in achieving desired concentrations in aqueous buffers for biological assays and can limit its bioavailability in vivo.
Q2: What common experimental issues arise from the poor solubility of this compound?
The low aqueous solubility of this compound can lead to several experimental complications:
-
Precipitation in Aqueous Media: The compound may precipitate out of solution when transitioning from an organic stock solution (e.g., DMSO) to an aqueous experimental buffer, leading to inaccurate and inconsistent final concentrations.[1][2]
-
Inaccurate Bioassay Results: Undissolved particles can lead to an underestimation of the compound's true biological activity, as the effective concentration reaching the target is lower than intended.
-
Low and Variable Bioavailability: In in vivo studies, poor solubility can result in low and erratic absorption from the gastrointestinal tract, making it difficult to achieve therapeutic concentrations.[3]
-
Formulation Difficulties: Creating stable and homogenous formulations for oral or parenteral administration can be challenging.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound. These methods can be broadly categorized as:
-
Co-solvency: Utilizing a water-miscible organic solvent to first dissolve the compound before dilution into an aqueous buffer.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.[4][5][6]
-
Solid Dispersion: Dispersing the flavonoid within an inert hydrophilic carrier matrix at a molecular level.[7][8][9]
-
Nanoformulation: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[3][10][11]
-
Use of Natural Deep Eutectic Solvents (NaDES): Employing green and efficient solvent systems to enhance solubility.[12]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound precipitates when diluting DMSO stock solution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Reduce the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains below cytotoxic levels (typically <0.5% for most cell lines).- Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate rapid mixing.[2] |
| Low and inconsistent results in cell-based assays. | Poor solubility leads to a lower and variable effective concentration of the compound reaching the cells. | - Prepare a cyclodextrin inclusion complex to significantly enhance aqueous solubility.- Formulate the compound as a solid dispersion to improve its dissolution rate in the cell culture medium. |
| Difficulty in preparing a stable oral formulation for in vivo studies. | The hydrophobic nature of the compound prevents uniform dispersion and dissolution in aqueous vehicles. | - Develop a nanoemulsion or nanoparticle formulation to improve both solubility and bioavailability.- Create a solid dispersion with a pharmaceutically acceptable carrier. |
| Inability to achieve desired concentration for in vitro enzymatic assays. | The required concentration for enzyme inhibition (e.g., for Cytochrome P450 assays) is higher than the compound's aqueous solubility. | - Utilize a co-solvent system with a concentration that does not interfere with enzyme activity.- Prepare an inclusion complex with a suitable cyclodextrin to increase the apparent solubility of the flavonoid. |
Quantitative Data on Solubility Enhancement of Flavonoids
The following tables summarize quantitative data from studies on various flavonoids, demonstrating the effectiveness of different solubility enhancement techniques. While data specific to this compound is limited, these results for structurally similar compounds provide a strong indication of the potential improvements that can be achieved.
Table 1: Cyclodextrin Complexation
| Flavonoid | Cyclodextrin Type | Molar Ratio (Flavonoid:CD) | Solubility Enhancement (fold) | Reference |
| Hesperetin | β-Cyclodextrin | 1:1 | Significant increase | [4] |
| Naringenin | β-Cyclodextrin | 1:1 | Significant increase | [4] |
| Quercetin | Methylated β-CD | Not specified | >254 | [5] |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | 1:1 | 9 | [13] |
Table 2: Solid Dispersions
| Flavonoid | Carrier | Drug:Carrier Ratio | Method | Key Finding | Reference |
| Total Flavones of Hippophae rhamnoides | Poloxamer 188 | Optimized via factorial design | Solvent Evaporation | Significant enhancement in dissolution rate | [7] |
| Naringin/Hesperidin | PVP, PEG, Mannitol | 80:20, 70:30, 60:40, 50:50 | Solvent Evaporation | PVP solid dispersions of aglycones showed amorphous nanodispersed systems | [8] |
| Ritonavir (as a model for poorly soluble drugs) | Gelucire | 1:4 | Solvent Evaporation & Melt Method | 85.43% drug release with solvent evaporation method | [14] |
Table 3: Nanoformulations
| Flavonoid | Formulation Type | Particle Size (nm) | Key Finding | Reference |
| Apigenin | Nanocrystals | 400-800 | More rapid dissolution rate than coarse powder | [11] |
| Curcumin | Nanoparticles | Not specified | Effective against various bacteria when incorporated into a cream | [3] |
| General Flavonoids | Polymeric Nanoparticles | 50-300 | Nanoprecipitation is a fast and inexpensive method to produce nanoparticles | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol:Water mixture (50:50, v/v)
-
Mortar and pestle
-
Oven
-
Sieve
-
-
Procedure:
-
Determine Molar Ratio: Calculate the required weights of this compound and HP-β-CD for a 1:1 molar ratio.
-
Mixing: Accurately weigh and thoroughly mix the powders in a mortar.
-
Kneading: Slowly add a small amount of the ethanol:water mixture to the powder mix to form a thick paste. Knead the paste for 30-60 minutes.
-
Drying: Spread the paste in a thin layer on a glass dish and dry in an oven at 40-50°C until all the solvent has evaporated.
-
Sieving: Grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-ray Diffraction (XRD).[15]
-
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or other suitable organic solvent)
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Dissolution: Dissolve both this compound and PVP K30 in a suitable volume of ethanol. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it to a fine powder.
-
Storage: Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Characterization (Optional): Characterize the solid dispersion using DSC, XRD, and FT-IR to confirm the amorphous state of the flavonoid.[7][8]
-
Protocol 3: Determination of Aqueous Solubility
-
Objective: To quantify the increase in aqueous solubility of the prepared formulations.
-
Materials:
-
This compound (pure and formulated)
-
Distilled water or phosphate-buffered saline (PBS)
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Sample Preparation: Add an excess amount of the this compound powder (or its formulation) to a known volume of the aqueous medium in a sealed container.
-
Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Visualizations
Caption: Workflow for addressing poor solubility of this compound.
Caption: Mechanism of cyclodextrin inclusion complexation for solubility enhancement.
Caption: Solid dispersion transforms crystalline flavonoid to a more soluble amorphous state.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities | MDPI [mdpi.com]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnfs.or.kr [pnfs.or.kr]
Technical Support Center: Overcoming 3',4',7,8-Tetramethoxyflavone Precipitation in Cell Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of 3',4',7,8-Tetramethoxyflavone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound, a type of polymethoxyflavone (PMF), is a hydrophobic molecule with low aqueous solubility.[1][2] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium, the compound can "crash out" or precipitate. This occurs because the solvent environment abruptly changes from organic to aqueous, and the concentration of the flavonoid exceeds its solubility limit in the aqueous medium.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: The most commonly used solvents for preparing stock solutions of hydrophobic compounds like this compound are high-purity, anhydrous DMSO and ethanol. While specific quantitative solubility data for this compound is limited, a related compound, tetramethoxyluteolin, is soluble in DMSO.[3] It is crucial to ensure the compound is fully dissolved in the solvent before further dilution.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v).[4] Some cell lines may be more sensitive, so it is best to perform a vehicle control experiment to determine the tolerance of your specific cells.
Q4: Can I filter out the precipitate and use the remaining solution?
A4: It is generally not recommended to filter out the precipitate. The formation of a precipitate indicates that the concentration of the soluble compound is not what you intended, which will lead to inaccurate and unreliable experimental results.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of the flavonoid exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. |
| Solvent Shock | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes a sudden change in polarity, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[5] Add the stock solution dropwise while gently vortexing the medium to ensure rapid dispersion.[5] |
| Low Temperature of Media | The solubility of many compounds, including flavonoids, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[5] |
Issue 2: Delayed Precipitation in the Incubator
If the medium appears clear initially but a precipitate forms after a few hours or days of incubation, the following factors may be responsible.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated warming and cooling of the culture plates can affect compound solubility. | Minimize the time that culture plates are outside the incubator. |
| pH Shift in Medium | Cellular metabolism can lead to a decrease in the pH of the culture medium, which can alter the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium regularly, especially in dense cultures. Consider more frequent media changes. |
| Interaction with Media Components | The flavonoid may interact with salts, proteins, or other components in the medium over time, forming insoluble complexes. | If using serum-free media, consider if the absence of serum proteins, which can help solubilize hydrophobic compounds, is contributing to the issue. |
| Evaporation | Evaporation of the medium from culture wells can increase the concentration of the flavonoid, pushing it beyond its solubility limit. | Ensure proper humidification in the incubator and consider using plates with low-evaporation lids. |
Data Presentation: Solubility of Tetramethoxyflavones
| Compound | Solvent | Solubility | Notes |
| Tetramethoxyluteolin (related compound) | Water | 0.01 g/L (Predicted) | Practically insoluble.[6] |
| 5,7,3',4'-Tetramethoxyflavone | DMSO | Soluble | [3] |
| 5,7,3',4'-Tetramethoxyflavone | Methanol | Soluble | [3] |
| Polymethoxyflavones (general) | Water | Low aqueous solubility | [1][7] |
| Polymethoxyflavones (general) | Organic Solvents | Generally soluble | [7] |
Experimental Protocols
Protocol 1: Standard Serial Dilution from a DMSO Stock
This protocol describes the preparation of working solutions by serial dilution to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.[7]
-
-
Perform Serial Dilutions in Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile tubes, prepare your desired concentrations by serially diluting the DMSO stock solution into the pre-warmed medium.
-
For example, to prepare a 10 µM solution from a 10 mM stock (a 1:1000 dilution), you can perform a stepwise dilution:
-
Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM intermediate solution (1% DMSO).
-
Then, add 20 µL of the 100 µM intermediate solution to 180 µL of pre-warmed medium to get the final 10 µM working solution (final DMSO concentration of 0.1%).
-
-
-
Final Addition to Culture:
-
Add the final working solution to your cell culture plates. Gently swirl the plates to ensure even distribution.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method enhances aqueous solubility by forming an inclusion complex.[8]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve the Flavonoid: Dissolve this compound in a minimal amount of ethanol.
-
Prepare the Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of flavonoid to HP-β-CD is a common starting point.
-
Mix and Stir: Slowly add the flavonoid solution to the HP-β-CD solution while stirring vigorously.
-
Complex Formation: Continue to stir the mixture at room temperature for 24-48 hours, protected from light.
-
Lyophilization: Freeze the resulting solution at -80°C and then lyophilize for 48 hours to obtain a dry powder of the inclusion complex.
-
Reconstitution: The lyophilized powder can be dissolved directly in cell culture medium for your experiments.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol encapsulates the flavonoid in lipid nanoparticles to improve its stability and solubility in aqueous media.[9]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., soy lecithin)
-
Co-surfactant (e.g., Tween-80)
-
Ethanol
-
Distilled water
-
High-shear homogenizer and ultrasonicator
Procedure:
-
Prepare the Lipid Phase: Dissolve the prescribed amounts of this compound, solid lipid, and surfactant in ethanol. Heat the mixture to approximately 85°C in a water bath.[9]
-
Prepare the Aqueous Phase: Dissolve the co-surfactant in distilled water and heat to the same temperature as the lipid phase.[9]
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer.
-
Nanoparticle Formation: Sonicate the resulting emulsion using a probe sonicator to reduce the particle size.
-
Cooling: Allow the nanoemulsion to cool down to room temperature to form the solid lipid nanoparticles.
-
Application: The resulting SLN dispersion can be added to the cell culture medium.
Mandatory Visualizations
Experimental and Troubleshooting Workflows
Caption: Recommended workflow for preparing cell culture media with hydrophobic compounds.[5]
Caption: A logical diagram to troubleshoot the potential causes of compound precipitation.[5]
Signaling Pathways
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
Caption: The classical MAPK/ERK signaling cascade.
Caption: Activation of Protein Kinase C epsilon (PKCε).
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound Tetramethoxyluteolin (FDB001538) - FooDB [foodb.ca]
- 7. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS for 3',4',7,8-Tetramethoxyflavone Detection
Welcome to the technical support center for the LC-MS analysis of 3',4',7,8-Tetramethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: For polymethoxyflavonoids (PMFs) like this compound, Electrospray Ionization (ESI) in positive ion mode is generally the most effective. This is because the methoxy groups can be readily protonated, leading to efficient ion generation and strong signal intensity. While Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar compounds, ESI typically provides better sensitivity for this class of molecules.
Q2: I am not seeing any signal for my this compound standard. What are the first things I should check?
A2: A complete loss of signal often points to a critical issue in the LC-MS system. A systematic check is the best approach:
-
System Suitability: Before running your sample, inject a known standard to ensure the instrument is performing as expected. This will help you determine if the issue is with your sample or the system itself.
-
Leaks: Visually inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leakage, such as salt deposits or dripping.
-
Ion Source: Check for a stable and fine electrospray. An inconsistent or absent spray is a common cause of signal loss. Also, ensure the ion source is clean, as contamination can severely suppress the signal.
-
MS Parameters: Verify that the correct MS method is loaded, including the appropriate ionization mode (positive ESI) and mass range for your target analyte.
-
Sample Integrity: To rule out degradation of your standard, prepare a fresh solution and re-inject.
Q3: My peak shape for this compound is showing significant tailing. What could be the cause and how can I fix it?
A3: Peak tailing for polymethoxyflavonoids can arise from several factors:
-
Secondary Interactions: The analyte can have secondary interactions with active sites on the stationary phase, such as residual silanol groups. To mitigate this, consider adding a buffer to your mobile phase. For example, using ammonium formate with formic acid can help reduce these interactions.
-
Column Overload: Injecting too much analyte can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Column Contamination: A buildup of contaminants on the column can also cause poor peak shape. Flushing the column or, if necessary, replacing it may be required.
-
Physical Issues: A void at the column inlet or a blocked frit can affect all peaks. If all peaks in your chromatogram are tailing, this is a likely cause.
Q4: I am observing carryover between my injections. How can I minimize this?
A4: Carryover, where a portion of an analyte from a previous injection appears in a subsequent run, can be a significant issue. To address this:
-
Injector Wash: Ensure your autosampler's wash procedure is effective. Use a strong wash solvent (like acetonitrile with 0.1% formic acid) followed by a weak wash that mimics your initial mobile phase conditions.
-
Injection Volume: High concentration samples are more likely to cause carryover. If possible, reduce the injection volume or dilute the sample.
-
Blank Injections: Run blank solvent injections after high-concentration samples to clean the system and confirm the absence of carryover.
Troubleshooting Guides
Issue 1: Low Signal Intensity
A weak or erratic signal for this compound can be frustrating. This guide provides a step-by-step approach to diagnosing and resolving this issue.
Experimental Workflow for Troubleshooting Low Signal Intensity
troubleshooting inconsistent results in 3',4',7,8-Tetramethoxyflavone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',4',7,8-Tetramethoxyflavone. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
-
Question: My cell viability assays with this compound are showing high variability between experiments. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors related to the compound's properties and the assay itself.
-
Poor Solubility: this compound, like other polymethoxyflavones (PMFs), has low aqueous solubility.[1] Incomplete dissolution or precipitation of the compound in your culture medium can lead to variable concentrations and, consequently, inconsistent effects on cell viability.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[2]
-
Final Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4]
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent) to account for any effects of the solvent itself.[3][4]
-
Visual Inspection: Before adding to cells, visually inspect the diluted solution for any signs of precipitation.
-
-
-
Compound Stability: Flavonoids can be unstable in cell culture media, with degradation influenced by factors like pH and the presence of other components.[5][6] Methoxylation, as in this compound, generally improves stability compared to hydroxylated flavonoids.[5] However, stability should still be considered.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh dilutions of the compound for each experiment from a frozen stock solution.
-
Time-Course Experiments: Be aware that the effective concentration of the compound may decrease over longer incubation periods.
-
-
-
Assay Interference: Flavonoids have been reported to interfere with tetrazolium-based assays (like MTT) by reducing the tetrazolium salts in the absence of cells, which can lead to an overestimation of cell viability.[2]
-
Troubleshooting Steps:
-
Control for Interference: Include a control well with the compound in the medium but without cells to check for direct reduction of the assay reagent.
-
Alternative Assays: Consider using a different type of viability assay that is less prone to such interference, such as those based on ATP measurement (e.g., CellTiter-Glo®) or dye exclusion (e.g., Trypan Blue).[7]
-
-
-
Issue 2: Low Bioactivity or Lack of Expected Effect
-
Question: I'm not observing the expected biological effects of this compound in my experiments. Why might this be?
-
Answer: A lack of bioactivity can be due to several factors, including poor bioavailability, metabolic inactivation, or issues with the experimental setup.
-
Poor Bioavailability: While PMFs are generally more bioavailable than their hydroxylated counterparts, their absorption and distribution can still be limiting factors, especially in in vivo studies.[8][9]
-
Troubleshooting Steps:
-
Dose-Response Curve: Ensure you are using a sufficiently high concentration of the compound. Perform a dose-response experiment to determine the optimal concentration range.
-
Pharmacokinetic Data: If available, consult pharmacokinetic data for this compound or related compounds to guide your dosing strategy. For instance, a study on 5,7,3',4'-tetramethoxyflavone in rats showed a Cmax of 0.79 ± 0.30 μg/ml after oral administration of 50 mg/kg.[4][9]
-
-
-
Metabolism: Flavonoids are subject to metabolism in cells and in vivo, which can alter their activity.[1] The liver is a primary site of drug metabolism.[1]
-
Troubleshooting Steps:
-
Metabolite Activity: Consider that the observed effects might be due to metabolites of the parent compound.
-
CYP450 Inhibition: Be aware that this compound can inhibit cytochrome P450 enzymes, which could affect its own metabolism and that of other compounds.[1]
-
-
-
Experimental Conditions:
-
Serum Binding: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration.[2]
-
Troubleshooting Steps:
-
Serum-Free Medium: Consider treating cells in a serum-free or low-serum medium for a short period, if your cell type allows.
-
Time-Course Experiment: The biological effect may be time-dependent. Conduct a time-course experiment to identify the optimal incubation period.
-
-
-
Issue 3: Inconsistent HPLC Analysis Results
-
Question: I am experiencing issues with peak shape, retention time shifts, and poor resolution during HPLC analysis of this compound. How can I troubleshoot this?
-
Answer: HPLC issues can arise from the column, mobile phase, sample preparation, or the instrument itself.
-
Peak Tailing or Fronting:
-
Shifting Retention Times:
-
Possible Causes: Inconsistent mobile phase composition, inadequate column equilibration, or temperature fluctuations.[10][13]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase to prevent air bubbles.[12]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your run.[10]
-
Temperature Control: Use a column oven to maintain a constant temperature.
-
-
-
Loss of Resolution or Split Peaks:
-
Possible Causes: Column degradation, a blocked frit, or issues with the injector.[10][11]
-
Troubleshooting Steps:
-
Column Health: If the column has been used extensively, it may need to be replaced.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.[11]
-
Sample Filtration: Filter your samples through a 0.45 µm filter before injection to remove particulates.[14]
-
Injector Maintenance: Check the injector for any blockages or worn parts.[10]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
-
Q2: How should I store this compound?
-
A2: For long-term storage, the solid compound should be stored in a cool, dry, and dark place. Stock solutions in DMSO can typically be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Q3: Are there known off-target effects of this compound?
-
A3: Like many bioactive molecules, this compound can have multiple cellular targets. It has been shown to inhibit cytochrome P450 enzymes, which could lead to drug-drug interactions.[1] It is always important to perform dose-response experiments to determine the optimal concentration range for your specific model system and to be aware of potential off-target effects at higher concentrations.
-
-
Q4: Can this compound interfere with fluorescence-based assays?
-
A4: Flavonoids are known to be fluorescent, which can potentially interfere with fluorescence-based assays. It is recommended to include a control to measure the background fluorescence of the compound at the concentrations used in your experiment.
-
Quantitative Data Summary
Table 1: In Vitro Bioactivity of Tetramethoxyflavones
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | CYP1A2 Inhibition | - | 0.79 ± 0.12 | [1] |
| This compound | CYP2C9 Inhibition | - | 1.49 ± 0.16 | [1] |
| This compound | CYP2C19 Inhibition | - | 1.85 ± 0.14 | [1] |
| 5,6,7,4'-Tetramethoxyflavone | Apoptosis Induction | HeLa | Induces apoptosis at 10-40 µM | [15] |
| 5,7,3',4'-Tetramethoxyflavone | α-glucosidase Inhibition | - | 20.4 |[4] |
Table 2: Pharmacokinetic Parameters of a Tetramethoxyflavone Isomer Data for 5,7,3',4'-Tetramethoxyflavone in rats after a 50 mg/kg oral dose.
| Parameter | Value | Reference |
|---|---|---|
| Cmax | 0.79 ± 0.30 µg/ml | [4][9] |
| Tmax | 190.34 ± 24.50 min | [9] |
| T1/2 | 273.76 ± 90.23 min | [9] |
| Bioavailability | 14.3% |[9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.[3][4][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol provides a general framework for analyzing changes in protein expression in response to treatment with this compound.[8]
-
Cell Treatment and Lysis: Seed cells in 6-well plates or larger culture dishes and treat with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A general experimental workflow for investigating the bioactivity of this compound.
Caption: Signaling pathways potentially modulated by tetramethoxyflavones, based on studies of related isomers.[3][17]
References
- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5,7,3',4'-Tetramethoxyflavone suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 3',4',7,8-Tetramethoxyflavone in solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of 3',4',7,8-Tetramethoxyflavone in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other flavonoids, is primarily influenced by several factors:
-
pH: Flavonoids are generally more stable in acidic to neutral conditions. Alkaline (basic) conditions can lead to significant degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, solutions should be kept at low temperatures.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.[1] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Solvent Type: The choice of solvent can impact the stability of the compound. Polar solvents are generally used, but their purity and the presence of water can affect stability.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the long-term stability of your this compound stock solutions, it is recommended to:
-
Store them at -20°C or below.
-
Use amber-colored vials or wrap the vials in aluminum foil to protect them from light.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
For highly sensitive applications, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Q3: In which solvents is this compound soluble?
A3: Based on its polymethoxylated structure, this compound is expected to have low aqueous solubility but should be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. It is always recommended to perform solubility tests for your specific experimental needs.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products in solution under various stress conditions are not extensively documented, a common degradation pathway for polymethoxyflavones (PMFs) is demethylation, where one or more methoxy groups are converted to hydroxyl groups.[2] Under hydrolytic stress (acidic or basic conditions), cleavage of the ether linkages of the methoxy groups can occur. Oxidative conditions may lead to the formation of various oxidized derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in bioassays. | Degradation of the compound in the assay medium or during storage. | Prepare fresh solutions for each experiment from a properly stored stock. Perform a stability test of the compound in your specific assay medium under experimental conditions (e.g., temperature, CO₂) to determine its half-life. |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Chemical degradation of this compound. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review your solution preparation, storage, and handling procedures to minimize exposure to degradative factors (light, high pH, elevated temperature). |
| Precipitation of the compound in aqueous buffers or media. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. Dilute the stock solution into the aqueous medium immediately before use, ensuring the final concentration of the organic solvent is low and compatible with your experimental system (typically <0.5%). |
| Significant degradation observed even under recommended storage. | Contamination of solvents or reagents (e.g., with acids, bases, or oxidizing agents). | Use high-purity, HPLC-grade solvents for all solutions. Ensure all glassware is thoroughly cleaned and free of contaminants. Run a blank injection of your solvent to check for contamination. |
Quantitative Data Summary
The following table provides hypothetical stability data for this compound based on typical degradation patterns of flavonoids. This data is for illustrative purposes and should be confirmed by experimental studies. The goal for forced degradation is typically to achieve 5-20% degradation.[3]
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Time | Temperature | % Recovery (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 85% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | 80% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 88% |
| Thermal | - | 48 hours | 80°C | 92% |
| Photolytic | UV & Visible Light | 24 hours | Room Temp. | 87% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade Methanol or Acetonitrile
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water (HPLC-grade)
-
Volumetric flasks, pipettes, and amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a combination of UV and visible light (e.g., in a photostability chamber). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
4. Sampling and Analysis:
-
Withdraw aliquots from each stressed sample at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method to quantify this compound and separate it from its degradation products. Method optimization will likely be required.
1. HPLC System and Parameters:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with a suitable gradient, for example: 0-20 min, 50-90% A; 20-25 min, 90% A; 25-30 min, return to 50% A.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis (flavonoids typically have strong absorbance between 250-380 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare working solutions at a known concentration (e.g., 50 µg/mL) in the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Quantify the peak area of this compound at each time point for the stressed samples.
-
Calculate the percentage of the compound remaining relative to an unstressed control sample.
-
Assess the peak purity of the parent compound to ensure no co-elution with degradation products.
Visualizations
Logical Troubleshooting Flow
Caption: Troubleshooting logic for stability issues.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway
Caption: Potential demethylation degradation pathway.
References
minimizing off-target effects of 3',4',7,8-Tetramethoxyflavone in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and navigate common experimental challenges when working with 3',4',7,8-Tetramethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities and potential off-target effects of this compound?
A1: this compound (78-TMF) is a polymethoxyflavone (PMF) found in citrus peels.[1][2] Its primary reported biological activities include anti-inflammatory, anticancer, and neuroprotective effects.[3][4] A significant known off-target effect is the potent inhibition of various cytochrome P450 (CYP) enzymes.[1][5] This can lead to drug-drug interactions and may affect the metabolism of other compounds in your experimental system. While a comprehensive kinome or receptor screen for this compound is not widely published, flavonoids as a class are known to interact with a variety of cellular targets. Therefore, it is crucial to include appropriate controls to account for potential off-target activities.
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A2: Like many polymethoxyflavones, this compound has low aqueous solubility.[1][2] Precipitation can lead to inconsistent and inaccurate results. To improve solubility, prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. When preparing your working solution, add the cell culture medium to your stock solution drop-wise while vortexing to avoid crashing the compound out of solution. Ensure the final concentration of the organic solvent in your assay is low (typically ≤ 0.1% v/v) and consistent across all wells, including vehicle controls.
Q3: My fluorescence-based assay is showing high background when using this compound. What could be the cause?
A3: Flavonoids, including polymethoxyflavones, are known to exhibit autofluorescence, typically in the green spectrum. This can interfere with fluorescence-based assays by increasing the background signal. To mitigate this, include a control group of cells treated with this compound but without your fluorescent probe to quantify the compound's intrinsic fluorescence. If possible, use fluorescent dyes that emit in the red or far-red spectrum to minimize spectral overlap with the flavonoid's autofluorescence.
Q4: My cell viability assay (e.g., MTT, XTT) is giving inconsistent or unexpected results with this compound. What could be the issue?
A4: Flavonoids have been reported to interfere with tetrazolium-based viability assays. They can directly reduce the tetrazolium salts (like MTT) to formazan in a cell-free environment, leading to an overestimation of cell viability. To troubleshoot this, run a cell-free control where you add this compound to the assay medium with the tetrazolium salt but without cells. If you observe a color change, it indicates direct interference. In such cases, consider using an alternative viability assay that is less prone to chemical interference, such as a resazurin-based assay (e.g., alamarBlue) or a method that measures ATP content (e.g., CellTiter-Glo).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitates. Prepare fresh dilutions and ensure the compound is fully dissolved in the stock solvent. Lower the final concentration of the compound if solubility limits are suspected. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the compound dilution to add to all replicate wells. |
| Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use an automated cell counter for accuracy. Seed cells at a consistent density across all plates and experiments. |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle control with the solvent alone to assess its effect on cell viability. |
| Compound Instability | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. |
Issue 2: High background or false positives in fluorescence-based assays.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Include a control of cells treated with this compound alone (no fluorescent dye) to measure its intrinsic fluorescence. Subtract this background from your experimental readings. |
| Spectral Overlap | Use a fluorescent probe with an emission spectrum in the red or far-red range to minimize overlap with the flavonoid's autofluorescence. |
| Non-specific Staining | Optimize antibody concentrations and blocking steps in immunofluorescence experiments. Include appropriate negative controls (e.g., secondary antibody only). |
| Fixation-induced Autofluorescence | If fixing cells, use a freshly prepared paraformaldehyde solution and keep fixation time to a minimum. Consider using a non-aldehyde-based fixative if possible.[6] |
Quantitative Data Summary
Table 1: Cytochrome P450 Inhibition by this compound (78-TMF) and a structurally related tetramethoxyflavone (57-TMF).[1]
| Compound | CYP Isozyme | IC50 (µM) |
| 3',4',7,8-TMF | CYP1A2 | 1.83 |
| CYP2D6 | 10.3 | |
| CYP2C9 | 3.45 | |
| CYP2C19 | 1.45 | |
| CYP3A4 | 0.98 | |
| 3',4',5,7-TMF | CYP1A2 | 10.5 |
| CYP2D6 | 108 | |
| CYP2C9 | 5.23 | |
| CYP2C19 | 1.67 | |
| CYP3A4 | 1.12 |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Cell Culture Medium
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.
-
Working Solution Preparation: Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 100 µM working solution, add 990 µL of the pre-warmed medium drop-wise to 10 µL of the 10 mM DMSO stock solution while continuously vortexing.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation immediately after preparation and after incubation at 37°C for a period equivalent to your experiment's duration.
-
Microscopic Examination: For a more sensitive assessment, place a drop of the working solution on a microscope slide and examine for crystalline structures.
Protocol 2: Control Experiment for Autofluorescence
-
Cell Seeding: Seed your cells in a multi-well plate suitable for fluorescence microscopy or plate reader analysis at your desired density.
-
Compound Treatment: Treat the cells with this compound at the same concentrations and for the same duration as your main experiment.
-
Control Groups:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.
-
Compound Autofluorescence Control: Cells treated with this compound but without the addition of your fluorescent dye/probe.
-
Positive Staining Control: Cells treated with your fluorescent dye/probe according to your standard protocol.
-
-
Imaging/Reading: Acquire fluorescence images or readings using the same filter sets and exposure times for all wells.
-
Data Analysis: Subtract the mean fluorescence intensity of the "Compound Autofluorescence Control" from your experimental wells to correct for the compound's intrinsic fluorescence.
Visualizations
Caption: A generalized experimental workflow for in-vitro assays.
Caption: A hypothetical signaling pathway illustrating a potential point of action for 3',4',7,8-TMF.
References
- 1. researchgate.net [researchgate.net]
- 2. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 3. This compound | C19H18O6 | CID 4033898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
Technical Support Center: Enhancing Bioavailability of Polymethoxyflavones for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with polymethoxyflavones (PMFs).
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of polymethoxyflavones?
A1: The primary challenges stem from their physicochemical properties:
-
Low Aqueous Solubility: PMFs are highly lipophilic, leading to poor solubility in gastrointestinal fluids and limiting their dissolution, a prerequisite for absorption.[1][2]
-
Poor Oil Solubility at Ambient Temperatures: Many PMFs have high melting points and can crystallize in oil-based formulations, which restricts their use in lipid-based delivery systems.
-
Extensive First-Pass Metabolism: PMFs undergo significant metabolism in the intestines and liver, primarily through demethylation by cytochrome P450 (CYP) enzymes, followed by glucuronidation and sulfation.[3][4] This converts them into more water-soluble forms that are easily excreted.[5]
-
Efflux by Transporters: PMFs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, reducing net absorption.[6]
Q2: What are the most effective formulation strategies to improve the in vivo bioavailability of PMFs?
A2: Several formulation strategies have proven effective in enhancing the oral bioavailability of PMFs:
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range (typically < 200 nm).[7] They increase the surface area for dissolution and can improve absorption through lymphatic transport.
-
Solid Dispersions: In this approach, the PMF is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[8] This enhances the dissolution rate and solubility.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate PMF molecules, forming inclusion complexes with improved aqueous solubility.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing PMF solubilization.[10]
Q3: How does particle size reduction impact PMF bioavailability?
A3: Reducing the particle size of PMFs to the micro or nano-scale significantly increases the surface area-to-volume ratio. This larger surface area facilitates a more rapid dissolution rate in the gastrointestinal fluids, which can lead to improved absorption and overall bioavailability. Techniques like micronization and nano-milling are employed for this purpose.[9]
Q4: What is the role of P-glycoprotein (P-gp) in PMF absorption?
A4: P-glycoprotein is an efflux transporter protein located on the apical membrane of intestinal epithelial cells. It functions as a biological barrier by actively transporting a wide range of substances, including some PMFs, out of the cells and back into the intestinal lumen. This process limits the net absorption of PMFs into the systemic circulation. Inhibition of P-gp by certain excipients or co-administered compounds can be a strategy to enhance PMF bioavailability.[6]
Q5: Are there specific excipients that can enhance PMF absorption?
A5: Yes, the choice of excipients is critical. For lipid-based formulations like nanoemulsions, medium-chain triglycerides (MCTs) are often used as the oil phase.[2] Surfactants like Tween 80 and phospholipids such as lecithin are used to stabilize the emulsion.[11] For solid dispersions, polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used as carriers.[12] Some excipients may also inhibit P-gp, further boosting bioavailability.
Q6: How can I assess the in vivo performance of my PMF formulation?
A6: The in vivo performance is typically assessed through pharmacokinetic studies in animal models (e.g., rats, mice). Key parameters to measure are:
-
Cmax: The maximum plasma concentration of the PMF.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
An effective formulation will generally result in a higher Cmax and a larger AUC compared to the unformulated PMF.[13][14]
Part 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low plasma concentrations of PMF observed in vivo despite administration of a formulated version.
Question: I've developed a nanoemulsion of my PMF, but the plasma concentrations in my rat study are still very low. What could be the issue?
Answer & Troubleshooting Steps:
-
Issue: Formulation Instability in the GI Tract.
-
Troubleshooting: The nanoemulsion may be unstable in the harsh acidic and enzymatic environment of the stomach and small intestine. Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider using enteric-coated capsules to protect the formulation until it reaches the small intestine.
-
-
Issue: Suboptimal Particle Size or High Polydispersity Index (PDI).
-
Troubleshooting: Characterize your nanoemulsion for particle size, PDI, and zeta potential. A particle size greater than 200 nm or a high PDI (>0.3) can indicate instability and aggregation, leading to poor absorption. Optimize your homogenization process (e.g., increase pressure, number of passes) to achieve a smaller and more uniform particle size.[15]
-
-
Issue: Extensive First-Pass Metabolism.
-
Troubleshooting: Even with an effective delivery system, PMFs can be rapidly metabolized. Consider co-administering a known inhibitor of relevant cytochrome P450 enzymes (e.g., a CYP3A4 inhibitor) in a preliminary study to assess the impact of first-pass metabolism.[13]
-
-
Issue: P-glycoprotein Efflux.
-
Troubleshooting: Your PMF might be a strong substrate for P-gp. You can investigate this in vitro using Caco-2 cell permeability assays.[9] If efflux is confirmed, consider incorporating a P-gp inhibitor into your formulation.
-
Problem 2: High variability in pharmacokinetic data between individual animals.
Question: There is a large standard deviation in the Cmax and AUC values for my PMF formulation across the animals in my study. What are the potential causes and how can I reduce this variability?
Answer & Troubleshooting Steps:
-
Issue: Inconsistent Dosing.
-
Troubleshooting: Ensure accurate and consistent oral gavage technique for all animals. The volume administered should be precise and based on individual animal body weights.
-
-
Issue: Food Effects.
-
Troubleshooting: The presence or absence of food in the stomach can significantly affect the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing to ensure a consistent GI environment.[16]
-
-
Issue: Physiological Differences.
-
Troubleshooting: Use animals of the same strain, age, and sex to minimize physiological variations.[9]
-
-
Issue: Formulation Inhomogeneity.
-
Troubleshooting: Ensure your formulation is homogeneous before each administration. If it's a suspension or emulsion, make sure it is well-mixed to prevent settling or phase separation.
-
Problem 3: Difficulty dissolving the PMF in the oil phase during nanoemulsion preparation.
Question: My PMF is not fully dissolving in the medium-chain triglyceride (MCT) oil, even with heating. How can I improve its solubility?
Answer & Troubleshooting Steps:
-
Issue: Insufficient Temperature.
-
Troubleshooting: PMFs often have high melting points. You may need to heat the oil phase to a higher temperature (e.g., 60-80°C) to facilitate dissolution. Ensure the temperature is not so high that it causes degradation of the PMF or other excipients.
-
-
Issue: Saturation Limit Reached.
-
Troubleshooting: You may be exceeding the solubility limit of the PMF in the chosen oil. Try reducing the concentration of the PMF in the oil phase. Alternatively, you can explore the use of a co-solvent (e.g., ethanol, propylene glycol) that is miscible with the oil and can help dissolve the PMF. However, be mindful of the potential for the co-solvent to affect the stability of the final emulsion.
-
-
Issue: Choice of Oil.
-
Troubleshooting: The solubility of PMFs can vary in different oils. Consider screening other pharmaceutically acceptable oils (e.g., long-chain triglycerides, oleic acid) to find one with better solubilizing capacity for your specific PMF.
-
Part 3: Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Polymethoxyflavone Formulations
| Polymethoxyflavone | Formulation | Animal Model | Dose | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Nobiletin | Nanoemulsion | Rat | 50 mg/kg | ~1.3 | ~1.5 | [13] |
| Tangeretin | Emulsion | Rat | 50 mg/kg | - | ~2.3 | [12] |
| Tangeretin | Nanoemulsion with HPMC | Rat | 50 mg/kg | ~4-20 | - | [12] |
| Nobiletin | Oil Suspension vs. Nanoemulsion | Mouse | 50 mg/kg | - | Nanoemulsion showed faster absorption and higher organ distribution | [7] |
Note: This table is a summary of reported data and the exact fold increases can vary based on the specific formulation and experimental conditions.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Nobiletin-Loaded Nanoemulsion
This protocol describes the preparation of a nobiletin-loaded oil-in-water nanoemulsion using the high-pressure homogenization method.
Materials:
-
Nobiletin
-
Medium-chain triglycerides (MCT) oil
-
Tween 80 (surfactant)
-
Lecithin (co-surfactant)
-
Deionized water
-
High-speed blender
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase:
-
Disperse a specific amount of nobiletin (e.g., 0.1% w/v) in MCT oil.
-
Add lecithin (e.g., 1% w/v) to the oil mixture.
-
Heat the mixture to 60-70°C while stirring until the nobiletin is completely dissolved and a clear oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Tween 80 (e.g., 2% w/v) in deionized water.
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C).
-
-
Formation of the Coarse Emulsion:
-
While maintaining the temperature, slowly add the oil phase to the aqueous phase under high-speed blending (e.g., 10,000 rpm for 5-10 minutes) to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the coarse emulsion through a high-pressure homogenizer.
-
Homogenize at a high pressure (e.g., 100 MPa) for a set number of passes (e.g., 3-5 passes) to form a fine nanoemulsion.
-
-
Cooling and Storage:
-
Cool the resulting nanoemulsion to room temperature.
-
Store at 4°C in a sealed container, protected from light.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering.
-
Protocol 2: Preparation of a Tangeretin Solid Dispersion via Solvent Evaporation
This protocol outlines the preparation of a tangeretin solid dispersion using polyvinylpyrrolidone (PVP) as the carrier.
Materials:
-
Tangeretin
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Accurately weigh the tangeretin and PVP in the desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask. Use sonication or gentle warming if necessary to ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid mass from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
-
Characterization:
-
Characterize the prepared solid dispersion for its physicochemical properties, including assessing its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Determine the drug content and in vitro dissolution rate.
-
-
Storage:
-
Store the powdered solid dispersion in a desiccator to prevent moisture absorption.
-
Part 5: Mandatory Visualizations
Caption: Metabolic pathway of polymethoxyflavones affecting bioavailability.
Caption: Experimental workflow for enhancing PMF bioavailability.
Caption: Troubleshooting decision tree for low PMF bioavailability.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization, stability, digestion and absorption of a nobiletin nanoemulsion using DHA-enriched phosphatidylcholine as an emulsifier in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Progress of Researches on Pharmacological Effects and Bioavailability of Tangeretin [jstage.jst.go.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of Anti-Inflammatory Properties of Nobiletin in Macrophages by a Nano-Emulsion Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Autofluorescence of Flavonoids in Imaging Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with flavonoid autofluorescence in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is flavonoid autofluorescence and why is it a problem in imaging studies? A1: Autofluorescence is the natural emission of light by molecules like flavonoids when they are excited by a light source.[1] This intrinsic fluorescence becomes a significant issue in microscopy because it can mask the specific signals from fluorescent probes (e.g., GFP, fluorescently-labeled antibodies), leading to a low signal-to-noise ratio, poor image quality, and potential misinterpretation of data.[2] Flavonoid autofluorescence is typically characterized by broad excitation spectra in the UV to blue range (355-488 nm) and emission across the green, yellow, and orange regions (350-550 nm).[1][2]
Q2: Which common flavonoids are known to exhibit autofluorescence? A2: Many flavonoids are autofluorescent. Commonly studied examples include quercetin, kaempferol, myricetin, isorhamnetin, and naringenin.[1] The specific intensity and spectral characteristics of their autofluorescence can be influenced by their unique molecular structure.[1] For instance, flavonols like kaempferol and quercetin are known to emit fluorescence when excited between 470-480 nm.[3]
Q3: How does pH affect flavonoid fluorescence? A3: The pH of the environment can significantly alter the absorption and fluorescence properties of flavonoids.[2][4][5] For example, the fluorescence intensity of some flavonoids has been observed to increase in a high pH (alkaline) medium.[2][6][7] This is a critical factor to consider during sample preparation and imaging, as changes in buffer pH can lead to variability in autofluorescence.
Q4: Can different methods for reducing autofluorescence be combined? A4: Yes, combining methods is often a highly effective strategy. For instance, you could select a far-red emitting fluorophore for your probe and also apply a chemical quenching agent to significantly improve the signal-to-noise ratio.[1] Another effective combination is the use of a chemical quencher followed by a photobleaching step.[1]
Q5: Are there alternative imaging techniques that avoid the issue of flavonoid autofluorescence? A5: While fluorescence microscopy is a primary tool, other techniques can be used to localize flavonoids without interference from autofluorescence. Methods like mass spectrometry imaging (MSI) can provide spatial information on flavonoid distribution, although these technologies may not be as widely accessible.[1][8][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your imaging experiments.
Problem 1: High background fluorescence is obscuring my signal.
-
Possible Cause: Strong autofluorescence from the flavonoid under investigation or from endogenous molecules within the sample. Aldehyde-based fixatives like formalin can also exacerbate autofluorescence.[1]
-
Solutions:
-
Optimize Fluorophore Selection: Switch to fluorophores that emit in the red to far-red spectral regions (e.g., excitation >600 nm, emission 620–750 nm). Flavonoid autofluorescence is typically much weaker in this range.[1][10][11]
-
Implement Chemical Quenching: Treat the sample with a chemical agent designed to reduce autofluorescence. Common quenchers include Sudan Black B (SBB), copper sulfate, and commercial kits like TrueVIEW™.[1][12][13]
-
Employ Photobleaching: Intentionally expose the sample to intense, broad-spectrum light before applying your fluorescent labels. This process can destroy the autofluorescent molecules.[1][10][14][15]
-
Use Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, this computational technique can digitally separate the broad emission spectrum of the flavonoid from the specific, narrower spectrum of your fluorophore.[1][16][17][18]
-
Problem 2: My chemical quenching agent is not working effectively.
-
Possible Cause: The selected quencher may not be optimal for the specific type of autofluorescence in your sample, or the protocol may require optimization.
-
Solutions:
-
Try a Different Quenching Agent: Not all quenchers are equally effective for all sources of autofluorescence. If Sodium Borohydride (NaBH₄) is ineffective against aldehyde-induced fluorescence, consider trying Sudan Black B, which is effective for lipofuscin-like autofluorescence.[1][13]
-
Optimize Incubation Time and Concentration: The effectiveness of a quencher is dependent on both concentration and treatment time. Refer to the manufacturer's protocol or published literature to find the optimal conditions for your sample type.
-
Combine Quenching with Other Methods: A multi-step approach, such as chemical quenching followed by photobleaching, can be more effective than a single method alone.[1]
-
Problem 3: The fluorescent signal from my specific probe is also being quenched.
-
Possible Cause: Some chemical quenching agents are not specific and can reduce the fluorescence of your intended signal as well as the background autofluorescence.
-
Solutions:
-
Reduce Quencher Concentration or Incubation Time: Titrate the quenching agent to find a concentration that reduces background sufficiently without significantly impacting your specific signal.
-
Switch to a Different Method: If quenching proves too harsh for your probe, consider non-chemical methods like photobleaching or spectral unmixing.[1]
-
Apply Quencher Before Staining: Some quenching protocols, particularly those involving Sudan Black B, are performed after fluorescent labeling. If signal loss is an issue, investigate if your protocol can be modified to quench before the final antibody incubation steps.
-
Data Presentation
Table 1: Comparison of Common Strategies for Mitigating Flavonoid Autofluorescence
| Mitigation Strategy | Principle of Action | Advantages | Disadvantages | Best Suited For |
| Fluorophore Selection | Avoids spectral overlap with flavonoid autofluorescence by using red/far-red dyes.[1] | Simple to implement; preserves sample integrity. | May require purchasing new reagents; far-red imaging might need specialized equipment.[1] | Experiments where red or far-red detection is feasible and compatible with the experimental setup.[1] |
| Chemical Quenching | Chemically modifies fluorescent molecules to reduce or eliminate their light emission.[1][12] | Can be highly effective for strong autofluorescence; compatible with most standard microscopes.[1] | Can sometimes reduce the specific signal; requires careful protocol optimization.[1] | Tissues with very high intrinsic autofluorescence (e.g., from lipofuscin) where other methods are insufficient.[1] |
| Photobleaching | Exposes the sample to intense light to irreversibly destroy autofluorescent molecules before labeling.[1][15] | Effective and does not require chemical treatment after fixation.[1] | Can potentially damage the sample or the target epitope; can be time-consuming.[1] | Fixed samples where the target epitope is robust and can withstand prolonged light exposure.[1] |
| Spectral Unmixing | Computationally separates the distinct spectral signatures of the fluorophore and the autofluorescence.[1][16] | Highly specific; can precisely remove the autofluorescence signal from the final image.[1] | Requires a confocal microscope equipped with a spectral detector and appropriate software.[1][17] | Complex samples with multiple, spectrally overlapping fluorescent signals.[1] |
Table 2: Spectral Properties of Common Autofluorescent Flavonoids
| Flavonoid | Typical Excitation Range (nm) | Typical Emission Range (nm) | Notes |
| Quercetin | 370-480[2][3] | 500-550[2][19] | Fluorescence properties are pH-dependent.[6][7] |
| Kaempferol | 360-480[2][3] | 500-550[2][19] | Often studied alongside quercetin. |
| Myricetin | 370-480[2] | 500-550[2][19] | Optimal excitation reported in the 460-480 nm range.[2] |
| Naringenin | 350-480[3] | ~520[3] | A flavanone with notable autofluorescence. |
Visualizations and Workflows
Caption: A decision workflow to guide researchers in selecting a mitigation strategy.
Caption: A workflow for spectral unmixing to isolate flavonoid autofluorescence.
Caption: Flavonoid modulation of the Nrf2-KEAP1 antioxidant pathway.
Experimental Protocols
Protocol 1: Photobleaching for Fixed Samples
This protocol is performed before immunolabeling to reduce autofluorescence from fixation and endogenous sources.
-
Sample Preparation: Deparaffinize and rehydrate tissue sections or perform fixation and permeabilization on cultured cells as required by your standard protocol.
-
Washing: Wash the samples three times for 5 minutes each in Phosphate-Buffered Saline (PBS).[14]
-
Photobleaching Setup: Place the slides or plate under a broad-spectrum light source (e.g., a high-power LED lamp or the fluorescent light source of a microscope).[14][20] Ensure the light path covers the entire sample area.
-
Exposure: Expose the samples to the light for a period ranging from 1 to 12 hours. The optimal time will vary depending on the tissue type and the intensity of the autofluorescence and should be determined empirically.[20] Keep the samples submerged in PBS during this time to prevent drying.
-
Post-Bleaching Wash: After exposure, wash the samples again three times for 5 minutes each in PBS.
-
Proceed with Staining: The samples are now ready for your standard immunofluorescence staining protocol.
Protocol 2: Chemical Quenching with Sudan Black B (SBB)
This protocol is typically performed after the staining procedure and is effective against lipofuscin-like autofluorescence.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
Incubation: Cover the samples with the filtered SBB solution and incubate for 10-20 minutes at room temperature in the dark.
-
Washing: Remove the SBB solution and wash the samples extensively to remove non-specific staining. This can be done with several brief rinses in 70% ethanol followed by three washes of 5 minutes each in PBS.
-
Mounting: Mount the coverslip using an appropriate mounting medium.
Protocol 3: Spectral Unmixing Workflow
This protocol requires a confocal microscope with a spectral detector (lambda scanning capability).
-
Prepare Control Samples: For accurate unmixing, you must prepare three types of control samples:
-
An unstained sample (to capture the pure autofluorescence spectrum).
-
A sample stained ONLY with your first fluorophore (e.g., Alexa Fluor 488).
-
A sample stained ONLY with your second fluorophore (e.g., Alexa Fluor 647), and so on for all fluorophores in your panel.
-
-
Acquire Reference Spectra: Using the spectral detector, image each control sample to acquire its unique emission spectrum. The software will use these pure spectra as references.[1]
-
Acquire Experimental Image: Image your fully stained experimental sample using the same settings. Instead of collecting in discrete channels, perform a "lambda stack," acquiring a series of images across the desired emission range.[1]
-
Perform Linear Unmixing: In the microscope's acquisition or analysis software, apply the linear unmixing algorithm. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in every pixel of your experimental image.[1][16]
-
Generate Separated Images: The output will be a set of new images, where each channel represents the signal from a single fluorophore, and a separate channel shows the isolated autofluorescence, which can then be discarded from the final composite image.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption [frontiersin.org]
- 5. Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 14. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Frontiers | Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees [frontiersin.org]
- 17. Spectral unmixing of flavin autofluorescence components in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polymethoxyflavones (PMFs)
Welcome to the technical support center for the synthesis of polymethoxyflavones (PMFs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of PMF synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis and isolation of polymethoxyflavones?
A1: Researchers often face several key challenges in the synthesis and isolation of PMFs. These include:
-
Low Reaction Yields: Achieving high yields in the multi-step synthesis of PMFs can be difficult. Factors such as suboptimal reaction conditions, choice of reagents, and side reactions can significantly impact the overall yield.[1]
-
Poor Solubility: PMFs are characteristically hydrophobic and exhibit low solubility in aqueous solutions, and sometimes even in organic solvents at ambient temperatures.[2][3][4] This poor solubility can complicate reaction setups, purification processes, and subsequent biological assays, often leading to crystallization.[2][5]
-
Difficult Purification: The crude product of a PMF synthesis or extraction often contains a mixture of structurally similar flavonoids and other impurities. Separating these closely related compounds requires advanced chromatographic techniques and careful optimization of separation conditions.[6]
-
Regioselectivity Issues: The synthesis of specific PMF isomers requires precise control over the regioselectivity of reactions, such as methoxylation or demethylation. Achieving this selectivity can be challenging due to the multiple potential reaction sites on the flavone backbone.[7]
Q2: How can I improve the yield of my PMF synthesis?
A2: Improving the yield of PMF synthesis requires careful optimization of several reaction parameters:
-
Base Selection and Concentration: The choice of base and its concentration are critical for the initial chalcone formation. While sodium hydroxide is common, its concentration can significantly affect the yield. Trying alternative bases like potassium hydroxide or stronger, non-hydroxide bases in anhydrous conditions may be beneficial.[1]
-
Reaction Temperature: Temperature control is crucial. For instance, the synthesis of the chalcone intermediate may proceed with a better yield at lower temperatures (e.g., 0°C) to minimize side reactions.[1] Conversely, the subsequent cyclization step may require elevated temperatures.[7][8]
-
Solvent Choice: The solvent affects the solubility of reactants and the reaction rate. It is important to choose a solvent that solubilizes the reactants effectively. For example, in some chalcone syntheses, isopropyl alcohol has been reported to give better yields than ethanol.[1]
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][8] Extending the reaction time unnecessarily can lead to the formation of byproducts and a decrease in the yield of the desired product.[1]
Q3: I am observing crystallization of my PMF product in the solvent. How can I address this solubility issue?
A3: The poor solubility of PMFs is a known issue.[2][3][4] If you are observing crystallization, consider the following:
-
Solvent System: You may need to use a different solvent or a co-solvent system to improve solubility. Dimethyl sulfoxide (DMSO) is often used to dissolve PMFs for biological assays, but be aware that it can sometimes induce crystallization at higher concentrations when diluted into aqueous media.[5] For reactions, ensure your chosen solvent can maintain the solubility of both reactants and products at the reaction temperature.
-
Temperature: Gently warming the solution may help to redissolve the crystallized product. However, be mindful of the thermal stability of your compound.
-
Concentration: Working with lower concentrations of the PMF may prevent it from precipitating out of solution.
-
For Delivery in Aqueous Systems: For applications in biological assays, nanoemulsion-based delivery systems can be investigated to encapsulate and stabilize PMFs, preventing their crystallization in aqueous environments.[2]
Troubleshooting Guides
Issue 1: Low Yield in Flavone Synthesis
This guide addresses common problems leading to low yields during the chemical synthesis of polymethoxyflavones.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of chalcone intermediate | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Optimize reaction time and temperature.[1] |
| Side product formation. | Control the stoichiometry of reactants carefully. The choice and concentration of the base are critical; consider alternatives to NaOH or KOH.[1] | |
| Poor solvent choice. | Experiment with different solvents to improve the solubility of reactants.[1] | |
| Inefficient oxidative cyclization to the flavone core | Inappropriate cyclization conditions. | For iodine-catalyzed cyclization in DMSO, ensure the temperature is maintained (e.g., 120°C) for a sufficient duration.[7] For acid-catalyzed cyclization, use a catalytic amount of a strong acid like sulfuric acid in a solvent like glacial acetic acid.[8] |
| Degradation of the chalcone. | Ensure the work-up procedure is not too harsh. Neutralize acidic or basic conditions promptly once the reaction is complete. | |
| Overall low yield after multiple steps | Loss of material during purification. | Optimize purification methods. Use high-purity solvents and stationary phases for chromatography. Minimize the number of purification steps if possible. |
| Suboptimal protecting group strategy. | If using protecting groups, ensure they are stable under the reaction conditions of subsequent steps and can be removed efficiently without affecting the rest of the molecule.[7] |
Issue 2: Difficulties in PMF Purification
This guide provides troubleshooting for common issues encountered during the purification of polymethoxyflavones.
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of PMFs with similar polarity | Insufficient separation power of the chromatographic system. | Employ a high-resolution purification technique such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[9] |
| Inappropriate solvent system for chromatography. | Systematically screen different mobile phase compositions to improve the separation of target compounds. A gradient elution may be necessary.[10] | |
| Product contamination with other bioflavonoids | The crude extract is too complex. | Consider a pre-purification step, such as solid-phase extraction or liquid-liquid extraction, to remove major classes of impurities before final chromatographic purification.[9] |
| Column clogging during chromatography | Precipitation of the sample on the column. | Ensure the sample is fully dissolved in the initial mobile phase before loading. The presence of very fine particles in the extract can also cause clogging.[6] |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. | |
| Low recovery of PMF after purification | Irreversible adsorption onto the stationary phase. | Choose a different stationary phase (e.g., a different type of silica gel or a polymeric resin). |
| Degradation of the compound on the column. | Ensure the stationary phase is neutral if your compound is sensitive to acid or base. Minimize the time the compound spends on the column. |
Experimental Protocols
Protocol 1: Synthesis of a Polymethoxyflavone via Chalcone Intermediate
This protocol provides a general methodology for the synthesis of a polymethoxyflavone starting from a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.
Step 1: Claisen-Schmidt Condensation to form the Chalcone
-
Dissolve the substituted 2'-hydroxyacetophenone (1 eq.) and the substituted benzaldehyde (1.1 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of a base (e.g., 50% NaOH or KOH) dropwise with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
-
Collect the precipitated chalcone by filtration, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.
Step 2: Oxidative Cyclization to the Flavone
-
Dissolve the purified chalcone (1 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂) (e.g., 0.1 eq.).[7]
-
Heat the reaction mixture to 120 °C and maintain this temperature for several hours, monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude flavone by column chromatography on silica gel.
Protocol 2: Purification of PMFs using Flash Chromatography
This protocol describes a rapid method for the separation of PMFs from a crude extract.[10]
-
Sample Preparation: Dissolve the crude PMF extract in a minimal amount of a suitable solvent (e.g., acetone or dichloromethane). Impregnate the dissolved extract onto a small amount of silica gel by evaporating the solvent.[10]
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry method with the initial mobile phase solvent.
-
Loading: Carefully load the dried, impregnated silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like acetone.[10]
-
Monitoring and Fraction Collection: Monitor the separation of the PMFs using a UV detector at wavelengths such as 254 nm and 340 nm.[10] Collect the separated peaks as individual fractions.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of the isolated PMFs. Pool the fractions containing the pure compounds.[10]
Quantitative Data Summary
Table 1: Purity of Selected Polymethoxyflavones after Purification by Various Chromatographic Methods
| Polymethoxyflavone | Purification Method | Purity (%) | Reference |
| Nobiletin | High-Speed Counter-Current Chromatography (HSCCC) | > 99.8 | [9] |
| Tangeretin | High-Speed Counter-Current Chromatography (HSCCC) | > 99.7 | [9] |
| 5-Demethylnobiletin | High-Speed Counter-Current Chromatography (HSCCC) | > 98.7 | [9] |
| Sinensetin | High-Performance Counter-Current Chromatography (HPCCC) | > 96.6 | [11] |
| 3,5,6,7,3',4'-Hexamethoxyflavone | High-Performance Counter-Current Chromatography (HPCCC) | > 96.6 | [11] |
| 5,6,7,4'-Tetramethoxyflavone | High-Performance Counter-Current Chromatography (HPCCC) | > 96.6 | [11] |
Visualizations
Experimental Workflow and Troubleshooting
Caption: A general workflow for the synthesis and purification of polymethoxyflavones, highlighting key troubleshooting points.
Signaling Pathway Inhibition by PMFs
Many polymethoxyflavones have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of key signaling pathways.
Caption: Inhibition of the JAK/STAT and NF-κB signaling pathways by polymethoxyflavones, leading to reduced inflammation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]
- 7. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Three Polymethoxyflavones Purified from Ougan (Citrus reticulata Cv. Suavissima) Inhibited LPS-Induced NO Elevation in the Neuroglia BV-2 Cell Line via the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Polymethoxyflavones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of polymethoxyflavones (PMFs).
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR signals for a polymethoxyflavone skeleton?
A1: The flavonoid skeleton provides a set of characteristic signals. In ¹H NMR, aromatic protons on the A and B rings typically resonate between δ 6.0 and 8.0 ppm.[1] The H-3 proton, if present, appears as a singlet around δ 6.5 ppm. Methoxy groups (-OCH₃) are readily identifiable as sharp singlets, usually between δ 3.8 and 4.1 ppm.[2] In ¹³C NMR, the carbonyl carbon (C-4) is a key indicator, appearing far downfield at δ 170-185 ppm.[1] The other carbons of the flavonoid core resonate within the aromatic region (δ 90-165 ppm), while methoxy carbons appear around δ 55-63 ppm.[3]
Q2: How do the positions of methoxy groups affect the ¹H and ¹³C chemical shifts?
A2: The position and number of methoxy substituents significantly influence the chemical shifts of nearby protons and carbons due to their electron-donating nature. For instance, a methoxy group on the A-ring will shield adjacent protons, causing an upfield shift (to a lower δ value). The chemical shifts of the methoxy carbons themselves can also provide clues; methoxy groups flanked by two other substituents (e.g., at C-6 or C-8) often resonate at a lower field (~62 ppm) compared to unhindered methoxy groups (~56 ppm) due to steric effects that force them out of the plane of the aromatic ring.[3] Comparing observed shifts with databases or published data for similar compounds is a crucial step in assignment.[4][5]
Q3: Why are my aromatic proton signals so complex? How do I interpret coupling constants (J-values) in the aromatic region?
A3: The complexity arises from spin-spin coupling between neighboring protons. The splitting pattern and the magnitude of the coupling constant (J, measured in Hz) reveal the relative positions of protons on an aromatic ring.
-
Ortho coupling (³J): Protons on adjacent carbons couple with J = 7-9 Hz, typically resulting in a doublet (d).[6]
-
Meta coupling (⁴J): Protons separated by one carbon couple with J = 2-3 Hz, often appearing as a triplet (t) or a doublet of doublets (dd) if also ortho-coupled.[7]
-
Para coupling (⁵J): Protons on opposite sides of the ring have a very small coupling (J ≈ 0-1 Hz) and often do not produce visible splitting.[7] Analyzing these patterns helps determine the substitution pattern of the A and B rings. For example, a para-substituted B-ring often shows two distinct doublets with ortho coupling.[2]
Q4: What is the purpose of using 2D NMR experiments like COSY, HSQC, and HMBC for polymethoxyflavones?
A4: When 1D spectra are too complex or overlapped, 2D NMR is essential for unambiguous structure elucidation.[8][9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2 or 3 bonds apart). It is used to map out the proton spin systems within the A and B rings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (one-bond correlation). This is the most reliable way to assign carbon signals.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 to 3 bonds away. This is the most powerful experiment for piecing together the molecular skeleton. It is critical for identifying quaternary carbons and, most importantly, for determining the exact position of the methoxy groups by observing correlations from the methoxy protons to the aromatic ring carbons.[10][11]
Troubleshooting Guide
Issue 1: Severe signal overlap in the ¹H NMR spectrum, especially in the aromatic and methoxy regions.
-
Problem: The aromatic and methoxy proton signals are crowded into a narrow chemical shift range, making it impossible to assign individual resonances or analyze coupling patterns.
-
Troubleshooting Steps:
-
Optimize Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, Pyridine-d₅) can induce differential chemical shifts and resolve signal overlap.[12][13] Aromatic solvents like Benzene-d₆ are particularly known for causing significant shifts.
-
Change Temperature: Variable Temperature (VT) NMR can sometimes improve resolution, although its effect on PMFs may be limited unless conformational isomers (rotamers) are present.[12]
-
Utilize 2D NMR:
-
HSQC: This is the best solution. By spreading signals across a second (carbon) dimension, HSQC can resolve proton signals that overlap in the 1D spectrum, provided their attached carbons have different chemical shifts.[10]
-
COSY: Even with overlap, COSY can help trace connectivities and identify coupled proton networks.[1]
-
-
Issue 2: Ambiguous assignment of methoxy group signals.
-
Problem: It is difficult to determine which methoxy signal corresponds to which position on the flavonoid skeleton.
-
Troubleshooting Steps:
-
HMBC is Key: The HMBC experiment is the definitive tool for this task. Look for a 3-bond correlation (³JCH) from the singlet methoxy protons to a specific carbon on the aromatic ring. For example, a correlation from a methoxy proton signal at δ 3.9 ppm to a carbon signal at δ 148 ppm (a typical value for C-7) would assign that methoxy group to the C-7 position.[10]
-
NOESY/ROESY: A Nuclear Overhauser Effect (NOE) experiment can show through-space correlations. An NOE between methoxy protons and a nearby aromatic proton (e.g., H-5 or H-6') can confirm its position.
-
Compare with Published Data: Cross-reference the observed ¹H and ¹³C chemical shifts of your methoxy groups with established values for known polymethoxyflavones.[4][5]
-
Issue 3: Difficulty differentiating between isomers.
-
Problem: Two or more isomers have very similar 1D ¹H NMR spectra, making a positive identification challenging.
-
Troubleshooting Steps:
-
Focus on Long-Range Correlations (HMBC): Isomers differ in connectivity, and HMBC is designed to reveal these connections. Carefully map all the ²J and ³J correlations for each isomer and compare them to your experimental data. A single key correlation that is present in one isomer but absent in another can be the deciding factor.[14]
-
¹³C Chemical Shifts: Even if proton spectra are similar, the ¹³C chemical shifts, particularly for the quaternary (non-protonated) carbons, are often more sensitive to subtle structural changes. An unambiguous assignment of all carbons using HSQC and HMBC is crucial.[15]
-
NOESY for Spatial Proximity: If isomers differ in the spatial arrangement of substituents, a NOESY experiment can differentiate them by revealing which groups are close to each other in space.
-
Issue 4: Poor spectrum quality (broad peaks, low signal-to-noise).
-
Problem: The NMR spectrum has broad lineshapes or a low signal-to-noise ratio, obscuring fine details like coupling constants.
-
Troubleshooting Steps:
-
Check Sample Preparation:
-
Solubility: Poor solubility is a common cause of broad peaks. Try a different NMR solvent in which the compound is more soluble or gently warm the sample.[12]
-
Concentration: A sample that is too concentrated can also lead to broad signals. A typical concentration for ¹H NMR is 1-5 mg in 0.6 mL of solvent. For ¹³C NMR, 10-20 mg may be needed.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, filter the sample or treat it with a chelating agent.
-
-
Instrumental Factors:
-
Shimming: Poor magnetic field homogeneity is a primary cause of broad and distorted peaks. Ensure the instrument is properly shimmed before acquisition.[16]
-
Acquisition Time: For low-concentration samples, increase the number of scans to improve the signal-to-noise ratio.
-
-
Data Presentation
Table 1: Typical ¹H Chemical Shift Ranges (δ, ppm) for Polymethoxyflavones
| Proton(s) | Typical Chemical Shift (ppm) | Notes |
| H-3 | 6.3 - 6.8 | Singlet, if not substituted. |
| H-6, H-8 | 6.2 - 6.8 | Often singlets or doublets with meta-coupling. |
| H-2', H-6' | 7.2 - 8.0 | Part of the B-ring spin system. |
| H-3', H-5' | 6.8 - 7.5 | Part of the B-ring spin system. |
| -OCH₃ | 3.8 - 4.1 | Sharp singlets. Sterically hindered OCH₃ may be slightly downfield. |
| 5-OH | 12.0 - 13.0 | Sharp singlet (if present), chelated to C-4 carbonyl. Disappears on D₂O exchange.[2] |
Note: Shifts are relative to TMS and can vary based on solvent and substitution pattern.[17][18]
Table 2: Typical ¹³C Chemical Shift Ranges (δ, ppm) for Polymethoxyflavones
| Carbon(s) | Typical Chemical Shift (ppm) | Notes |
| C-2 | 160 - 166 | |
| C-3 | 103 - 112 | |
| C-4 | 172 - 183 | Carbonyl carbon, furthest downfield. |
| C-5 | 150 - 162 | |
| C-6 | 90 - 100 | |
| C-7 | 160 - 168 | |
| C-8 | 90 - 98 | |
| C-9 | 150 - 158 | |
| C-10 | 105 - 115 | |
| C-1' | 120 - 132 | |
| C-2', C-6' | 125 - 132 | |
| C-3', C-5' | 110 - 120 | |
| C-4' | 158 - 165 | |
| -OCH₃ | 55 - 63 | Sterically hindered OCH₃ carbons are often downfield (~60-63 ppm).[3] |
Note: Data compiled from various sources.[4][19] Actual values are highly dependent on the specific substitution pattern.
Table 3: Typical Aromatic ¹H-¹H Coupling Constants (J, Hz)
| Coupling Type | Number of Bonds | Typical J-value (Hz) |
| Ortho | 3 | 7.0 - 9.0 |
| Meta | 4 | 2.0 - 3.0 |
| Para | 5 | 0 - 1.0 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh 5-10 mg of the purified polymethoxyflavone for a comprehensive 1D and 2D NMR analysis.
-
Choose Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. Chloroform-d is a common starting point.[13]
-
Dissolve Sample: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Add Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[20]
-
Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: Acquiring and Interpreting Key 1D and 2D NMR Spectra
This protocol provides a general workflow. Specific parameters must be optimized on the spectrometer being used.
-
Acquire ¹H Spectrum:
-
Methodology: Run a standard 1D proton experiment. A quick scan is usually sufficient (< 5 minutes).
-
Interpretation: Analyze chemical shifts, integration (relative number of protons), and coupling patterns to get an initial overview of the structure (e.g., number of methoxy groups, aromatic substitution pattern).[21]
-
-
Acquire ¹³C Spectrum (with DEPT):
-
Methodology: Run a standard ¹³C experiment, often accompanied by DEPT-135 and DEPT-90 experiments. This requires a more concentrated sample or a longer acquisition time.
-
Interpretation: Count the number of carbon signals to confirm the molecular formula. Use DEPT-135 to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. DEPT-90 will only show CH signals. This helps in assigning carbon types.
-
-
Acquire gCOSY Spectrum:
-
Methodology: Run a standard gradient-selected COSY experiment.
-
Interpretation: Identify cross-peaks that connect coupled protons. Use these correlations to trace the connectivity within the A-ring and B-ring proton systems. For example, a cross-peak between a signal at δ 7.8 ppm and δ 6.9 ppm indicates these two protons are coupled (likely ortho to each other).
-
-
Acquire gHSQC Spectrum:
-
Methodology: Run a standard gradient-selected, edited HSQC experiment.
-
Interpretation: Each cross-peak links a proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis. Use this to assign the ¹³C signals for all protonated carbons. An edited HSQC will also differentiate CH/CH₃ from CH₂ groups by peak phase (color).[10]
-
-
Acquire gHMBC Spectrum:
-
Methodology: Run a standard gradient-selected HMBC experiment. It is often optimized for a long-range coupling of ~8 Hz.
-
Interpretation: This is the final step to assemble the structure. Look for key correlations:
-
Visualizations
Caption: Workflow for structural elucidation of PMFs using NMR.
Caption: Logic diagram of how 2D NMR experiments build a structure.
References
- 1. ukm.my [ukm.my]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complete assignments of NMR data of 13 hydroxymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. omicsonline.org [omicsonline.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. acdlabs.com [acdlabs.com]
- 22. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of Nobiletin and 3',4',7,8-Tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two polymethoxyflavones (PMFs): nobiletin and 3',4',7,8-tetramethoxyflavone. The information is compiled from peer-reviewed scientific literature to assist in research and drug development endeavors.
Introduction to the Compounds
Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) is a well-studied polymethoxyflavone predominantly found in the peel of citrus fruits.[1] A substantial body of research has demonstrated its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] Its mechanisms of action are extensively documented, involving the modulation of key inflammatory signaling pathways.[2][4]
This compound is a less common polymethoxyflavone. Currently, there is a significant lack of publicly available scientific data specifically detailing its anti-inflammatory activity and mechanisms of action. Therefore, this guide will present the comprehensive data available for nobiletin as a benchmark for a well-characterized anti-inflammatory PMF. While a direct comparison is not possible due to the absence of data for this compound, the experimental protocols and mechanistic insights provided for nobiletin can serve as a valuable framework for evaluating other, less-studied PMFs.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of nobiletin have been quantified in numerous studies. The following tables summarize key findings, primarily from in vitro experiments using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for studying inflammation.
Table 1: Inhibitory Effects of Nobiletin on Inflammatory Mediators
| Inflammatory Mediator | Cell Line | Inducer | Nobiletin Concentration | % Inhibition / IC₅₀ | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | - | IC₅₀: 19 µM | [5] |
| Nitric Oxide (NO) | BV-2 microglia | LPS | 1-50 µM | Dose-dependent suppression | [1] |
| Prostaglandin E₂ (PGE₂) | BV-2 microglia | LPS | Pretreatment | Diminished secretion | [6] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | 15 µM | ~59% (for IL-1) | [7] |
| Tumor Necrosis Factor-α (TNF-α) | A549 cells | LPS | Pretreatment | Inhibited production | [3] |
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS | 15 µM | 59% | [7] |
| Interleukin-1β (IL-1β) | BV-2 microglia | LPS | Pretreatment | Diminished secretion | [6] |
| Interleukin-6 (IL-6) | A549 cells | LPS | Pretreatment | Inhibited production | [3] |
| Interleukin-6 (IL-6) | BV-2 microglia | LPS | Pretreatment | Diminished secretion | [6] |
Table 2: Effects of Nobiletin on Pro-inflammatory Enzyme Expression
| Enzyme | Cell Line | Inducer | Nobiletin Concentration | Effect | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | BV-2 microglia | LPS | Pretreatment | Suppressed upregulation | [6] |
| Cyclooxygenase-2 (COX-2) | BV-2 microglia | LPS | Pretreatment | Suppressed upregulation | [6] |
Mechanistic Insights: Key Signaling Pathways
Nobiletin exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Nobiletin has been shown to inhibit this process by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activation of inflammatory gene expression.[3]
MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1 and contribute to the activation of NF-κB. Nobiletin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of compounds like nobiletin. These protocols are applicable for the future evaluation of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well plates) and allowed to adhere for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., nobiletin) for 1-2 hours before being stimulated with an inflammatory agent, typically LPS (1 µg/mL), for a specified duration (e.g., 24 hours).[8]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reagent: Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[8]
-
Incubation: Incubate the mixture for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[8]
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Cytokine concentrations are calculated from the standard curve.[8]
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the levels and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, and their total forms). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Nobiletin is a polymethoxyflavone with well-documented, potent anti-inflammatory activity. It effectively suppresses the production of key inflammatory mediators such as NO, PGE₂, TNF-α, IL-1β, and IL-6. Its mechanisms of action are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.
In stark contrast, there is a notable absence of scientific literature and experimental data on the anti-inflammatory properties of this compound. This significant data gap prevents a direct and meaningful comparison of its activity with that of nobiletin.
For researchers interested in the therapeutic potential of this compound, the established anti-inflammatory profile of nobiletin provides a strong rationale for investigation. The experimental protocols detailed in this guide offer a robust framework for conducting such studies. Future research is essential to elucidate the bioactivity of this compound and to determine its potential as a novel anti-inflammatory agent.
References
- 1. Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nobiletin Inhibits Inflammatory Reaction in Interleukin-1β-Stimulated Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nobiletin-Ameliorated Lipopolysaccharide-Induced Inflammation in Acute Lung Injury by Suppression of NF-κB Pathway In Vivo and Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nobiletin Decreases Inflammatory Mediator Expression in Tumor Necrosis Factor-Stimulated Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synergistic anti-inflammatory effects of Nobiletin and Sulforaphane in lipopolysaccharide-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 3',4',7,8-Tetramethoxyflavone and Tangeretin
A comprehensive review of the current scientific literature reveals a significant disparity in the available cytotoxicity data for 3',4',7,8-Tetramethoxyflavone and its close structural relative, tangeretin. While tangeretin has been extensively studied for its anticancer properties, research on the direct cytotoxic effects of this compound on cancer cells is notably scarce. This guide provides a detailed comparison based on the available evidence, highlighting the cytotoxic profile of tangeretin and the current knowledge gap regarding this compound.
Executive Summary
Tangeretin, a polymethoxyflavone predominantly found in citrus peels, has demonstrated significant cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways. In contrast, the cytotoxic potential of this compound remains largely unexplored in the public domain. The primary research focus for this particular tetramethoxyflavone isomer has been on its interaction with metabolic enzymes, specifically the inhibition of cytochrome P450 enzymes.
This guide will present a comprehensive overview of the cytotoxic activity of tangeretin, including quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway. The limited available information on this compound will also be discussed to provide a complete picture of the current state of research.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of tangeretin against various human cancer cell lines as reported in the scientific literature.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tangeretin | A549 | Lung Cancer | 118.5 | [1] |
| BFTC-905 | Bladder Cancer | ~60 (42% inhibition) | [2] | |
| PC-3 | Prostate Cancer | > 50 | [3] | |
| DU145 | Prostate Cancer | > 50 | [3] | |
| This compound | - | - | Data not available | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and pro-apoptotic effects of compounds like tangeretin.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., tangeretin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer provided with the apoptosis detection kit.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.[2]
Signaling Pathways in Tangeretin-Induced Apoptosis
Tangeretin has been shown to induce apoptosis in cancer cells through the modulation of multiple key signaling pathways. A prominent mechanism involves the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
// Nodes Tangeretin [label="Tangeretin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FasL_Fas [label="FasL/Fas Upregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax Upregulation", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Downregulation", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tangeretin -> p53; Tangeretin -> FasL_Fas; Tangeretin -> PI3K_Akt; p53 -> Bax; p53 -> Bcl2 [arrowhead=tee]; FasL_Fas -> Caspase8; Bax -> Mitochondria; Bcl2 -> Mitochondria [arrowhead=tee]; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase8 -> Caspase3; Caspase3 -> Apoptosis; PI3K_Akt -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"];
} Tangeretin-induced apoptosis signaling pathway.
The Case of this compound
As previously mentioned, there is a significant lack of published data on the cytotoxic effects of this compound against cancer cell lines. The available research on this specific isomer has primarily focused on its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. One study reported that this compound displayed significant inhibitory effects on CYP1A2, CYP2C9, and CYP2C19, with IC50 values of 0.79 µM, 1.49 µM, and 1.85 µM, respectively, for enzyme inhibition. While this indicates a biological activity, it does not provide information about its potential to kill cancer cells.
Conclusion
Conversely, the cytotoxic profile of this compound remains largely uncharacterized in the scientific literature. The absence of direct comparative studies and the scarcity of cytotoxicity data for this compound make a direct comparison with tangeretin impossible at this time. This significant data gap underscores the need for future research to investigate the potential anticancer properties of this compound and to elucidate its mechanisms of action. Such studies would be invaluable in determining whether it shares the therapeutic potential of its well-studied counterpart, tangeretin.
References
Comparative Analysis of c-Myc Expression Modulators: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 3',4',7,8-Tetramethoxyflavone and other notable small molecule inhibitors of the proto-oncogene c-Myc. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of numerous human cancers. Consequently, the development of small molecules that inhibit c-Myc expression or function is an area of intense research. This guide focuses on the validation of the effect of this compound on c-Myc expression and provides a comparative assessment against two well-characterized c-Myc inhibitors: JQ1 and 10058-F4.
Recent studies have highlighted the potential of a closely related natural product, 3',4',7,8-tetrahydroxyflavone, as a potent and selective inhibitor of the second bromodomain (BD2) of BRD4, a key transcriptional regulator of c-Myc.[1] This guide will present data on this tetrahydroxy- derivative as a proxy for the potential mechanism of this compound, while also comparing it to the distinct mechanisms of JQ1, a pan-BET inhibitor, and 10058-F4, a c-Myc-Max dimerization inhibitor.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of 3',4',7,8-tetrahydroxyflavone, JQ1, and 10058-F4 on c-Myc expression and cellular processes.
| Compound | Target | Cell Line | Assay | Concentration | Effect on c-Myc Expression | Other Notable Effects | Reference |
| 3',4',7,8-tetrahydroxyflavone | BRD4-BD2 | MV4-11 (AML) | Western Blot | 10 µM | Significant decrease in protein levels after 24h. | Reduced cell growth in vitro and in xenograft models. | [1] |
| MV4-11 (AML) | RT-qPCR | 10 µM | Significant decrease in mRNA levels after 24h. | [1] | |||
| JQ1 | Pan-BET Bromodomains (BRD2, BRD3, BRD4, BRDT) | MM.1S (Multiple Myeloma) | Western Blot | 500 nM | Time-dependent decrease in c-Myc protein levels. | Induces cell cycle arrest and cellular senescence. | [2] |
| LP-1 (Multiple Myeloma) | RT-qPCR | 500 nM | ~50% reduction in MYC mRNA after 4h. | Reversible effect on MYC expression after washout. | [3][4] | ||
| Ovarian and Endometrial Cancer Cell Lines | Western Blot | 1 µM | Significant decrease in c-Myc expression after 72h. | Induces apoptosis. | [5] | ||
| 10058-F4 | c-Myc-Max Dimerization | SKOV3 and Hey (Ovarian Cancer) | Western Blot | 50-100 µM | Dose-dependent decrease in c-Myc protein after 36h. | Inhibits cell proliferation. | [6] |
| K562 (CML) | RT-qPCR | 200 µM | Noticeable reduction in c-Myc mRNA levels. | Induces G1 cell cycle arrest. | [7][8] | ||
| NB4-LR1 SFD (APL) | Western Blot | 50 µM | Decrease in c-Myc protein expression after 48h. | Induces granulocytic differentiation. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Cell Lines: MV4-11, MM.1S, LP-1, SKOV3, Hey, and K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: 3',4',7,8-tetrahydroxyflavone, JQ1, and 10058-F4 are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C. Working concentrations are prepared by diluting the stock solution in the appropriate cell culture medium.
Western Blot Analysis
-
Protein Extraction: After treatment with the respective compounds for the indicated times and concentrations, cells are washed with ice-cold phosphate-buffered saline (PBS). Cell lysis is performed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are incubated on ice for 30 minutes and then centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.[10]
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, heated, and then loaded onto an SDS-polyacrylamide gel. Following electrophoresis, the separated proteins are transferred to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against c-Myc (and a loading control like GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed to quantify protein expression levels relative to the loading control.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation reagent. The concentration and purity of the RNA are determined using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and primers specific for c-Myc and a reference gene (e.g., GAPDH, ACTB). The reaction is run on a real-time PCR system with a standard thermal cycling protocol.[11][12]
-
Data Analysis: The relative expression of c-Myc mRNA is calculated using the ΔΔCt method, with normalization to the reference gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.
Conclusion and Recommendations
This guide provides a comparative overview of 3',4',7,8-tetrahydroxyflavone, JQ1, and 10058-F4 as inhibitors of c-Myc expression.
-
3',4',7,8-tetrahydroxyflavone emerges as a promising selective inhibitor of BRD4-BD2, offering a more targeted approach to downregulating c-Myc compared to the pan-BET inhibitor JQ1. Further investigation into the tetramethoxy- derivative is warranted to determine if it retains this activity.
-
JQ1 is a well-established and potent inhibitor of c-Myc transcription across various cancer types. Its broad activity against all BET family members may lead to wider-ranging cellular effects.
-
10058-F4 offers a distinct mechanism of action by directly targeting the c-Myc-Max protein-protein interaction, providing a valuable tool for studying the specific consequences of this dimerization.
The choice of inhibitor will depend on the specific research question. For studies focused on the role of BRD4-BD2 in c-Myc regulation, 3',4',7,8-tetrahydroxyflavone is an excellent candidate. For broad and potent inhibition of c-Myc transcription, JQ1 remains a standard. To specifically interrogate the c-Myc-Max interaction, 10058-F4 is the preferred tool. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into the modulation of c-Myc expression.
References
- 1. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
A Comparative Analysis of Tetramethoxyflavone Isomers: Biological Activity and Mechanisms of Action
A Guide for Researchers, Scientists, and Drug Development Professionals
Tetramethoxyflavones (TMFs), a class of polymethoxyflavones (PMFs), have garnered significant attention in pharmacological research due to their enhanced metabolic stability and promising biological activities. The specific positioning of the four methoxy groups on the flavone backbone gives rise to various isomers, each exhibiting distinct physicochemical properties and therapeutic potential. This guide provides an objective comparative analysis of different TMF isomers, focusing on their anticancer, anti-inflammatory, and neuroprotective effects, supported by available experimental data. Detailed methodologies for key assays and visualizations of critical signaling pathways are included to facilitate further investigation and drug development efforts.
Comparative Biological Activity of Tetramethoxyflavone Isomers
The therapeutic efficacy of TMF isomers varies significantly based on their molecular structure. While direct comparative studies across a wide range of isomers are limited, analysis of individual research findings allows for a preliminary assessment of their relative potency.
Anticancer Activity
TMF isomers have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of their potency.
| Isomer | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 5,6,7,4'-Tetramethoxyflavone | NCI-60 Panel | Growth Inhibition | 28 | [1] |
| HeLa (Cervical) | Apoptosis Assay | Induces apoptosis dose-dependently (10-40 µM) | [1] | |
| 5,7,3',4'-Tetramethoxyflavone | HCT116 (Colon) | Cell Viability | ~75% viability at 60 µM | [2] |
| B16/F10 (Melanoma) | Cytotoxicity | Cytotoxic at 20 µM | [3] | |
| 7,8,3',4'-Tetramethoxyflavone | HCT116 (Colon) | Cell Viability | ~90% viability at 60 µM | [2] |
| 5-Hydroxy-3',4',6,7-Tetramethoxyflavone | U87MG (Glioblastoma) | Cell Viability | Reduces viability | [4][5] |
| T98G (Glioblastoma) | Cell Viability | Reduces viability | [4][5] | |
| 5,3'-Dihydroxy-3,6,7,4'-Tetramethoxyflavone (Casticin) | WEHI-3 (Leukemia) | Cell Viability | < 1 | [2] |
| DU145 (Prostate) | Cell Viability | > 50 | [2] |
Note: Experimental conditions such as incubation time and specific assay used may vary between studies, affecting direct comparability of IC50 values.
Anti-inflammatory Activity
A key mechanism for the anti-inflammatory action of flavonoids is the inhibition of nitric oxide (NO) production in macrophages.
| Isomer | Cell Line | Assay | Activity | Reference |
| 5,7,3',4'-Tetramethoxyflavone | Murine Peritoneal Macrophages | NO Production Inhibition | Inhibits LPS-induced NO release (0.03-30 µM) | [3] |
| 5,6,3',5'-Tetramethoxy-7,4'-hydroxyflavone | RAW 264.7 Macrophages | NO Production Inhibition | Inhibits LPS-induced NO production | [6] |
Neuroprotective Activity
Certain TMF isomers and their related flavanones show promise in protecting neuronal cells from toxins and oxidative stress, relevant to neurodegenerative diseases like Alzheimer's.
| Compound | Cell Line | Stressor | Key Findings | Reference |
| 5,6,7,4'-Tetramethoxyflavanone | SK-N-SH | Amyloid-β (Aβ₂₅₋₃₅) | Increases cell viability, decreases ROS, and upregulates Nrf2 signaling.[7] | [7] |
Key Signaling Pathways Modulated by Tetramethoxyflavones
TMF isomers exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for identifying therapeutic targets and designing novel drugs.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Several polymethoxyflavones have been shown to inhibit this pathway, leading to decreased cancer cell survival. For instance, 5,6,7,4'-Tetramethoxyflavone (TMF) has been observed to upregulate AKT in HeLa cells, suggesting a complex, context-dependent role in cellular signaling.[1][9]
Caption: PI3K/Akt pathway and potential modulation by TMFs.
Nrf2-Mediated Antioxidant Response
The Nrf2 pathway is the primary regulator of the cellular antioxidant defense system.[10] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. 5,6,7,4'-Tetramethoxyflavanone has been shown to protect neuronal cells by activating this pathway, leading to the upregulation of cytoprotective enzymes like superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[7]
Caption: Activation of the Nrf2 antioxidant pathway by TMFs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[11] Inhibition of NF-κB activation can suppress the expression of pro-inflammatory mediators like iNOS and COX-2. Several polymethoxyflavones, such as 3,5,6,7,3′,4′-hexamethoxyflavone and 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[6][12][13]
Caption: Inhibition of the NF-κB pathway by TMFs.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of the biological activities of TMF isomers.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the TMF isomer and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay quantifies the amount of nitric oxide produced by macrophages, typically measured by detecting its stable metabolite, nitrite, using the Griess reagent.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Procedure:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the TMF isomer for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. An untreated control group should be included.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect 50-100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition to determine the IC50 value.
-
Conclusion
Tetramethoxyflavone isomers represent a promising class of natural compounds with diverse therapeutic potential, particularly in oncology and inflammatory diseases. The position of the methoxy groups on the flavone core significantly influences their biological activity, with some isomers showing potent cytotoxicity against cancer cells and others demonstrating strong anti-inflammatory or neuroprotective effects. The modulation of key signaling pathways such as PI3K/Akt, Nrf2, and NF-κB appears to be central to their mechanisms of action.
Further research, including direct head-to-head comparative studies of a wider range of TMF isomers under standardized conditions, is necessary to fully elucidate their structure-activity relationships and identify the most promising candidates for clinical development. The protocols and pathway information provided in this guide serve as a foundational resource for researchers to advance the study of these compelling molecules.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5,6,7,4'-Tetramethoxyflavanone attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Polymethoxyflavones: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of various polymethoxyflavones (PMFs). It delves into their structure-activity relationships, summarizing experimental data and detailing the underlying molecular mechanisms and experimental protocols.
Polymethoxyflavones, a unique class of flavonoids abundant in citrus peels, have garnered significant attention in oncology research for their potent anticancer properties.[1] Their biological activity is intricately linked to their chemical structure, specifically the number and position of methoxy groups on the flavone backbone, as well as the presence of hydroxyl moieties. This guide synthesizes findings from numerous studies to elucidate these structure-activity relationships, offering a valuable resource for the targeted design and development of novel cancer therapeutic agents.
Comparative Analysis of Anticancer Activity
The antiproliferative efficacy of PMFs varies significantly across different cancer cell lines and is highly dependent on their substitution patterns. The following tables summarize the half-maximal inhibitory concentrations (IC50) of prominent PMFs, providing a quantitative comparison of their cytotoxic effects.
Key Observations from the Data:
-
Hydroxylation enhances activity: The presence of a hydroxyl group, particularly at the C5 position, generally increases the anticancer potency of PMFs. For instance, 5-demethylnobiletin (a hydroxylated derivative of nobiletin) often exhibits lower IC50 values compared to its parent compound.[2][3] This is attributed to the potential for increased interaction with molecular targets.[3]
-
Methoxylation pattern is crucial: The number and arrangement of methoxy groups on both the A and B rings of the flavone structure significantly influence activity. However, a simple correlation between the number of methoxy groups and activity is not always observed, indicating that the specific substitution pattern is a key determinant of cytotoxicity.[4]
-
Cell-line specific effects: The anticancer activity of a particular PMF can vary considerably between different cancer cell types, highlighting the importance of considering the specific cancer context in drug development.[5][6]
Table 1: IC50 Values of Nobiletin and its Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nobiletin | HT-29 | Colon Cancer | 4.7 (³H-thymidine uptake) | [5] |
| Nobiletin | HT-29 | Colon Cancer | 46.2 | [5] |
| Nobiletin | HCT116 | Colon Cancer | 37 | [5] |
| Nobiletin | Caco-2 | Colon Cancer | 403.6 (24h), 264 (48h), 40 (72h) | [2][7] |
| Nobiletin | MCF-7 | Breast Cancer | 200 | [8] |
| Nobiletin | T47D | Breast Cancer | 200 | [8] |
| 5-Demethylnobiletin | HT-29 | Colon Cancer | 8.5 (³H-thymidine uptake) | [5] |
| 5-Demethylnobiletin | HT-29 | Colon Cancer | 22 | [5] |
| 5-Demethylnobiletin | HCT116 | Colon Cancer | 8.4 | [5] |
| 5-Demethylnobiletin | PC-3 | Prostate Cancer | >50 | [3] |
| 5-Demethylnobiletin | DU145 | Prostate Cancer | >50 | [3] |
Table 2: IC50 Values of Tangeretin and its Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tangeretin | MDA-MB-468 | Breast Cancer | 0.25 | [9] |
| Tangeretin | MCF-7 | Breast Cancer | 39.3 | [9] |
| Tangeretin | MDA-MB-231 | Breast Cancer | 9 | [6] |
| Tangeretin | A549 | Lung Cancer | 118.5 | [10] |
| Tangeretin | PC-3 | Prostate Cancer | 22.12 | [3] |
| Tangeretin | DU145 | Prostate Cancer | 46.60 | [3] |
| 4'-Hydroxy Tangeretin | - | - | Metabolite of Tangeretin | [9] |
Table 3: IC50 Values of Other Polymethoxyflavones in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isosinensetin | A549 | Lung Cancer | 197.6 | [10] |
| 3,5,6,7,8,3',4'-Heptamethoxyflavone | A549 | Lung Cancer | 208.6 | [10] |
Signaling Pathways Modulated by Polymethoxyflavones
PMFs exert their anticancer effects by modulating a multitude of intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. The PI3K/Akt, MAPK/ERK, and NF-κB pathways are among the most significantly affected.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Several PMFs, including nobiletin and tangeretin, have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest.
Caption: PMF-mediated inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is common in cancer. PMFs can interfere with this pathway at various levels, contributing to their anticancer effects.
Caption: PMF interference with the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cell survival, and its constitutive activation is linked to cancer development and progression.[12] PMFs have been demonstrated to suppress NF-κB activation, thereby inhibiting inflammation-driven tumorigenesis and promoting apoptosis.
Caption: PMF-mediated suppression of the NF-κB signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer activity of polymethoxyflavones.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[13] The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring its absorbance, and this is directly proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]
-
Treatment: Treat the cells with various concentrations of PMFs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Protocol:
-
Cell Collection: Harvest cells (1-5 x 10^5) by centrifugation.[16]
-
Washing: Wash the cells once with cold 1X PBS.[16]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[16]
-
Staining: Add 5 µL of Annexin V-FITC and < 1 µL of PI (100 µg/mL working solution) to the cell suspension.[16][18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[16]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling pathways.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[19]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).[19]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.[19]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anticancer effects of polymethoxyflavones.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cell growth by Tangeretin flavone in drug-resistant MDA-MB-231 human breast carcinoma cells is facilitated via targeting cell apoptosis, cell cycle phase distribution, cell invasion and activation of numerous Caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line | Semantic Scholar [semanticscholar.org]
- 8. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tangeretin inhibits the proliferation of human breast cancer cells via CYP1A1/CYP1B1 enzyme induction and CYP1A1/CYP1B1-mediated metabolism to the product 4' hydroxy tangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. kumc.edu [kumc.edu]
- 19. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]
Unveiling the Cytochrome P450 Inhibition Profile of 3',4',7,8-Tetramethoxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 3',4',7,8-Tetramethoxyflavone (TMF) on key cytochrome P450 (CYP) enzymes. The performance of TMF is benchmarked against other well-characterized flavonoids, namely quercetin, apigenin, and hesperetin, supported by experimental data from in vitro studies. This document aims to be an objective resource, offering detailed experimental protocols and visual representations of key processes to aid in drug development and interaction risk assessment.
Comparative Inhibitory Effects on CYP Enzymes
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates a stronger inhibition. The following table summarizes the IC50 values of TMF and other flavonoids against various human CYP enzymes.
| Compound | CYP1A2 (µM) | CYP2C9 (µM) | CYP2C19 (µM) | CYP2D6 (µM) | CYP3A4 (µM) |
| This compound (TMF) | 0.79 ± 0.12[1][2] | 1.49 ± 0.16[1][2] | 1.85 ± 0.14[1][2] | - | - |
| 3-hydroxy-3',4',7,8-tetramethoxyflavone | - | - | - | 2.28 ± 0.46[1] | 0.15 ± 0.07[1] |
| Quercetin | Potent (Ki = 0.93 µM)[3][4] | 23.09[5] | Potent (Ki = 1.74 µM)[3][4] | Moderate (Ki = 18.72 µM)[3][4] | 13.14[5] |
| Apigenin | - | - | - | - | 1.47 - 8.4[6][7] |
| Hesperetin | - | 21.50 ± 3.62 (Ki)[8][9] | - | - | - |
Note: Data is compiled from multiple sources and may reflect variations in experimental conditions. "Ki" denotes the inhibition constant, another measure of inhibitory potency.
Based on the available data, this compound demonstrates significant inhibitory activity against CYP1A2, CYP2C9, and CYP2C19, with IC50 values in the low micromolar range.[1][2] Notably, its hydroxylated metabolite shows strong inhibition of CYP2D6 and CYP3A4.[1] In comparison, quercetin exhibits potent competitive inhibition against a broad range of CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[3][4] Apigenin is a notable inhibitor of CYP3A4, while hesperetin shows inhibitory effects on CYP2C9.[6][7][8][9]
Experimental Protocols
The following is a generalized, detailed methodology for a standard in vitro CYP inhibition assay using human liver microsomes.
Objective: To determine the IC50 value of a test compound against specific CYP isoforms.
Materials:
-
Test compound (e.g., TMF)
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
96-well microplates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compound and probe substrates in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare working solutions of the test compound at various concentrations by serial dilution.
-
Prepare a working solution of the probe substrate at a concentration close to its Michaelis-Menten constant (Km).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.
-
Initiate the metabolic reaction by adding the probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also contains an internal standard for analytical normalization.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
The rate of metabolite formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing Key Processes
To further elucidate the experimental and theoretical aspects of CYP inhibition, the following diagrams are provided.
Caption: Workflow of an in vitro CYP inhibition assay.
Caption: Mechanisms of enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of inhibitory effects of caffeic acid and quercetin on human liver cytochrome p450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids diosmetin and hesperetin are potent inhibitors of cytochrome P450 2C9-mediated drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Efficacy of 3',4',7,8-Tetrahydroxyflavone and JQ1 as BET Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bromodomain and extra-terminal (BET) protein inhibitor JQ1 and the natural product 3',4',7,8-Tetrahydroxyflavone. This analysis is based on available experimental data to inform research and development decisions.
A notable point of clarification: while the initial topic specified 3',4',7,8-Tetramethoxyflavone, the available scientific literature with direct comparative data against JQ1 as a BET inhibitor focuses on 3',4',7,8-Tetrahydroxyflavone . This guide will therefore focus on the latter compound, which has demonstrated significant activity as a BRD4 inhibitor.
Introduction to BET Inhibition
Bromodomain and extra-terminal (BET) proteins, particularly BRD4, are crucial epigenetic readers that recognize acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the expression of key oncogenes like c-Myc.[1] Small molecule inhibitors that competitively bind to the bromodomains of BET proteins, such as JQ1, disrupt this interaction, resulting in the downregulation of target genes, cell cycle arrest, and apoptosis in various cancer models.[1] JQ1 is a well-characterized, potent, and specific BET bromodomain inhibitor that has been instrumental in validating BRD4 as a therapeutic target in oncology.[1][2]
Overview of the Competitors
JQ1 is a synthetic thienotriazolodiazepine that serves as a potent, cell-permeable, and specific inhibitor of the BET family of bromodomains.[2][3] It has been extensively studied in numerous cancer models and is a benchmark compound for BET inhibition research.
3',4',7,8-Tetrahydroxyflavone is a natural flavonoid compound. Recent studies have identified it as a novel and potent selective inhibitor of the second bromodomain (BD2) of BRD4.[4]
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical studies, allowing for a direct comparison of the biochemical and cellular activities of 3',4',7,8-Tetrahydroxyflavone and JQ1.
Table 1: Biochemical Inhibition of BRD4 Bromodomains
| Compound | Target | IC50 (nM) | Reference |
| JQ1 | BRD4-BD1 | 55.2 | [4] |
| BRD4-BD2 | 8.99 | [4] | |
| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD1 | 17,900 | [4] |
| BRD4-BD2 | 204 | [4] |
Table 2: Cellular Proliferation Inhibition (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| JQ1 | MV4-11 | Acute Myeloid Leukemia | 0.91 | 48h | [4] |
| Lung Adenocarcinoma (sensitive lines) | Lung Cancer | 0.42 - 4.19 | 72h | [5] | |
| MCF7 | Breast Cancer | ~0.5 | 72h | [6] | |
| T47D | Breast Cancer | ~0.5 | 72h | [6] | |
| 3',4',7,8-Tetrahydroxyflavone | MV4-11 | Acute Myeloid Leukemia | 30.17 | 48h | [4] |
Table 3: In Vivo Antitumor Efficacy (MV4-11 Xenograft Model)
| Treatment Group | Dose | Relative Tumor Volume (Day 28) | Reference |
| Vehicle Control | - | 6.89 | [4] |
| JQ1 | 50 mg/kg/day | 1.03 | [4] |
| 3',4',7,8-Tetrahydroxyflavone | 50 mg/kg/day | 3.46 | [4] |
| 3',4',7,8-Tetrahydroxyflavone | 100 mg/kg/day | 2.52 | [4] |
Mechanism of Action
Both JQ1 and 3',4',7,8-Tetrahydroxyflavone function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and downregulating the expression of target genes, including the proto-oncogene c-Myc.[1][4]
A key difference lies in their selectivity for the two tandem bromodomains of BRD4, BD1 and BD2. JQ1 exhibits high potency against both bromodomains, with a slight preference for BD2.[4] In contrast, 3',4',7,8-Tetrahydroxyflavone is remarkably selective for BRD4-BD2, showing approximately 100-fold greater inhibition of BD2 over BD1.[4] This differential selectivity may have implications for downstream biological effects and potential therapeutic windows.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of BET protein inhibition by JQ1 and 3',4',7,8-Tetrahydroxyflavone.
Caption: A generalized workflow for evaluating the efficacy of BET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., JQ1 or 3',4',7,8-Tetrahydroxyflavone) or a vehicle control (DMSO).[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Reagent Addition: MTT or CCK-8 reagent is added to each well, and the plates are incubated to allow for the formation of formazan.[1]
-
Measurement: The absorbance is measured using a microplate reader, and cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[1]
Western Blot Analysis
-
Cell Lysis: Cells treated with the inhibitor or vehicle are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, BRD4, and a loading control like GAPDH). This is followed by incubation with an HRP-conjugated secondary antibody.[1]
-
Detection: The protein bands are visualized using an ECL chemiluminescent substrate and an imaging system.[1]
In Vivo Xenograft Studies
-
Tumor Inoculation: Human cancer cells (e.g., SW480 or MV4-11) are subcutaneously injected into immunodeficient mice.[4][7]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The inhibitor is administered daily via a suitable route (e.g., intraperitoneal injection).[4][7]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.[4][7]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Survival analysis may also be performed.[4][7]
Summary and Conclusion
Both JQ1 and 3',4',7,8-Tetrahydroxyflavone demonstrate efficacy as BET inhibitors, albeit with distinct profiles. JQ1 is a potent pan-BET inhibitor with extensive validation across a wide range of cancer models. 3',4',7,8-Tetrahydroxyflavone emerges as a promising natural product with remarkable selectivity for the second bromodomain of BRD4.
While JQ1 shows greater potency in cellular assays and in vivo tumor growth inhibition in the models compared, the unique BD2 selectivity of 3',4',7,8-Tetrahydroxyflavone warrants further investigation. This selectivity could potentially offer a different therapeutic index or a more targeted approach to modulating BET protein function. The development of more potent derivatives of this natural product could lead to a new class of BET inhibitors with distinct pharmacological properties.
This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compound for their studies and to highlight the potential of novel chemical scaffolds in the ongoing development of BET-targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
3',4',7,8-Tetramethoxyflavone: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive review of the existing scientific literature reveals a notable scarcity of direct research on the in vitro and in vivo therapeutic efficacy of 3',4',7,8-tetramethoxyflavone. However, by examining studies on its metabolic activity, closely related structural analogs, and other tetramethoxyflavone isomers, we can construct a comparative guide for researchers, scientists, and drug development professionals. This guide summarizes the available data, provides detailed experimental protocols for relevant assays, and visualizes key signaling pathways to inform future research directions.
In Vitro Efficacy: Limited Direct Evidence, Insights from Metabolic Studies
A study investigating the effects of various tetramethoxyflavones on CYP isozymes found that this compound (referred to as 78-TMF) exhibited significant inhibitory activity against several key enzymes.[1] This suggests a potential for this compound to be involved in drug-drug interactions.
To provide a broader context for the potential in vitro efficacy of this compound, it is informative to consider the activities of other tetramethoxyflavone isomers. For instance, 5,6,7,4'-tetramethoxyflavone has been shown to possess antitumor properties.[2]
Comparative In Vitro Efficacy of Tetramethoxyflavone Isomers
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (78-TMF) | CYP1A2 | Enzyme Inhibition | 0.79 ± 0.12 µM | [1] |
| CYP2C9 | Enzyme Inhibition | 1.49 ± 0.16 µM | [1] | |
| CYP2C19 | Enzyme Inhibition | 1.85 ± 0.14 µM | [1] | |
| 3',4',7,8-Tetrahydroxyflavone | MV4-11 (Leukemia) | Cell Viability (CCK8) | 30.17 µM | [3] |
| 5,7,3',4'-Tetramethoxyflavone | A549 (Lung Cancer) | Cell Viability (MTT) | Not specified | [4] |
| 5,6,7,4'-Tetramethoxyflavone | HeLa (Cervical Cancer) | Cell Proliferation | Not specified | [5] |
In Vivo Efficacy: Extrapolations from a Structurally-Related Analog
Direct in vivo efficacy studies for this compound are currently absent from the scientific literature. However, research on the structurally analogous compound, 3',4',7,8-tetrahydroxyflavone, provides valuable insights into the potential in vivo activity.
In a study utilizing a mouse xenograft model with MV4-11 leukemia cells, 3',4',7,8-tetrahydroxyflavone demonstrated a dose-dependent inhibition of tumor growth.[3] Treatment with 50 mg/kg and 100 mg/kg of the compound resulted in significantly smaller tumor volumes compared to the control group, with the higher dose showing efficacy comparable to the established BRD4 inhibitor, JQ1.[3] Importantly, no significant side effects, as indicated by body weight, were observed at a dose of 100 mg/kg, suggesting a favorable safety profile.[3]
Furthermore, studies on other tetramethoxyflavone isomers have demonstrated in vivo efficacy in different models. For example, 5,7,3',4'-tetramethoxyflavone has been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice. Another related compound, 3',4',7,8-tetrahydroxy-3-methoxyflavone, exhibited analgesic, anti-inflammatory, sedative, and muscle-relaxant properties in in vivo models.[5][6]
Comparative In Vivo Efficacy of Related Flavonoids
| Compound | Animal Model | Dosing | Key Findings | Reference |
| 3',4',7,8-Tetrahydroxyflavone | MV4-11 Xenograft Mice | 50 & 100 mg/kg | Dose-dependent tumor growth inhibition | [3] |
| 5,7,3',4'-Tetramethoxyflavone | Bleomycin-induced pulmonary fibrosis mice | Not specified | Ameliorated pulmonary fibrosis | |
| 3',4',7,8-Tetrahydroxy-3-methoxyflavone | Various (hot plate, carrageenan-induced paw edema, etc.) | 2.5, 5, 10, 15 mg/kg (compound) | Analgesic, anti-inflammatory, sedative, muscle relaxant effects | [5][6] |
| 5,6,7,4'-Tetramethoxyflavone | HeLa Xenograft Mice | 25, 50, 100 mg/kg | Dose-dependent tumor growth suppression | [2] |
Signaling Pathways and Experimental Workflows
The mechanism of action for this compound has not been elucidated. However, the study on its tetrahydroxy analog, 3',4',7,8-tetrahydroxyflavone, identified the BRD4/c-Myc signaling pathway as a key target.[3] This compound was found to be a potent and selective inhibitor of the second bromodomain (BD2) of BRD4, leading to the downregulation of the oncogene c-Myc.[3]
BRD4/c-Myc Signaling Pathway
Caption: Inhibition of the BRD4/c-Myc signaling pathway by 3',4',7,8-tetrahydroxyflavone.
Experimental Workflow for In Vitro Cytotoxicity and Mechanism of Action
Caption: A typical workflow for assessing the in vitro anticancer activity of a compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, HeLa)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein expression levels of target proteins (e.g., BRD4, c-Myc).
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Sample Preparation: Mix the protein samples with Laemmli buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
While direct experimental data on the in vitro and in vivo efficacy of this compound is limited, the available information on its metabolic interactions and the demonstrated anticancer and anti-inflammatory activities of its structural analogs and other tetramethoxyflavone isomers suggest that it is a promising candidate for further investigation. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to explore the therapeutic potential of this compound. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, elucidating its specific molecular mechanisms of action, and evaluating its efficacy and safety in preclinical animal models.
References
- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of 3',4',7,8-Tetramethoxyflavone with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polymethoxyflavones (PMFs), a class of flavonoids primarily found in citrus peels, are gaining attention in oncology for their anticancer properties and their potential to enhance the efficacy of conventional chemotherapy.[1] Their methoxylated structure contributes to improved metabolic stability and bioavailability compared to their hydroxylated counterparts.[2] This guide explores the prospective synergistic effects of tetramethoxyflavone analogs with standard chemotherapeutic agents, supported by available experimental data for related compounds.
Performance of Tetramethoxyflavone Analogs and Chemotherapy
In Vitro Efficacy of 5,6,7,4'-Tetramethoxyflavone (TMF isomer)
Studies on the 5,6,7,4'-isomer of TMF have demonstrated its ability to induce apoptosis in cervical cancer cells (HeLa) in a dose-dependent manner. This intrinsic anticancer activity provides a strong rationale for investigating its potential synergistic effects with DNA-damaging agents like cisplatin.
Table 1: Apoptosis Induction in HeLa Cells by 5,6,7,4'-Tetramethoxyflavone
| Treatment Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (0 µM) | - | - | - |
| 10 µM TMF | 6.5 | 3.4 | 9.9 |
| 20 µM TMF | 10.2 | 5.6 | 15.8 |
| 40 µM TMF | 18.9 | 9.8 | 28.7 |
| Data adapted from a 24-hour treatment study on HeLa cells.[3] |
In Vivo Synergistic Potential: A Case Study
An in vivo study using a HeLa xenograft model in mice investigated the combination of the TMF isomer (100 mg/kg) with cisplatin (2 mg/kg). While the combination group showed a trend towards lower tumor growth compared to the cisplatin-only group, the difference was not statistically significant under the tested conditions.[3] This highlights the importance of optimizing dosing and scheduling in combination therapies.
Table 2: In Vivo Antitumor Efficacy in HeLa Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 15 | Tumor Growth Inhibition Rate (%) |
| Vehicle Control | - | ~1200 | - |
| Cisplatin (DDP) | 2 mg/kg | ~600 | ~50% |
| TMF Isomer | 100 mg/kg | ~750 | ~37.5% |
| TMF Isomer + DDP | 100 mg/kg + 2 mg/kg | ~550 | ~54% |
| Data is approximated from graphical representations in the cited study for illustrative purposes.[4] |
Mechanistic Insights: Signaling Pathways
The anticancer effects of the TMF isomer and its potential for synergy are linked to the modulation of multiple critical signaling pathways. Proteomics and transcriptomics analyses of HeLa cells treated with 5,6,7,4'-Tetramethoxyflavone revealed its impact on pathways that regulate cell survival, proliferation, and apoptosis.[3][5] The ability of TMF to inhibit pathways that contribute to cisplatin resistance or to enhance cisplatin-induced apoptosis forms the basis of the potential synergy.[3]
Caption: Key signaling pathways modulated by the TMF isomer in cancer cells.
Experimental Protocols for Synergy Evaluation
To rigorously assess the synergistic potential of 3',4',7,8-Tetramethoxyflavone with chemotherapy, a standardized set of in vitro experiments is essential.
Caption: General experimental workflow for assessing synergistic effects.
Cell Viability and Synergy Analysis (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of each compound and quantifies the synergy using the Combination Index (CI).[6]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Single-Agent Treatment: Treat cells with serial dilutions of TMF or the chemotherapy drug alone for 48-72 hours to determine the IC50 for each.
-
Combination Treatment: Based on the IC50 values, treat cells with a matrix of concentrations of TMF and the chemotherapy drug in combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and use software like CompuSyn to determine the Combination Index (CI). A CI value less than 1 indicates synergy.[6]
Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Cell Treatment: Treat cells with TMF, the chemotherapy drug, and the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect changes in the expression and phosphorylation of key proteins within signaling pathways modulated by the drug combination.[10]
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of AKT, ERK, p38) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL chemiluminescent substrate to the membrane and capture the signal using a digital imager.[11]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells | MDPI [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of 3',4',7,8-Tetramethoxyflavone and its Hydroxylated Metabolites in Drug Discovery
An objective guide for researchers on the comparative bioactivity, mechanisms, and experimental evaluation of 3',4',7,8-Tetramethoxyflavone and its hydroxylated derivatives.
This compound, a polymethoxyflavone (PMF) found in citrus peels, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] The metabolism of such PMFs in the body, primarily through demethylation, leads to the formation of hydroxylated metabolites.[3] These structural modifications can significantly alter the physicochemical properties and biological activities of the parent compound, impacting aspects like bioavailability and target interaction.[3] This guide provides a comparative study of this compound and its hydroxylated metabolites, presenting key experimental data, detailed methodologies, and visualizations of relevant signaling pathways to aid researchers in drug development.
Data Presentation: A Comparative Overview
The biological activity of this compound and its hydroxylated counterparts can be quantitatively compared across several key parameters, including intestinal permeability and inhibition of cytochrome P450 enzymes. The following tables summarize pertinent experimental data.
| Compound Name | Structure | Transport Efficiency (%) in Caco-2 cells (4h) | Apparent Permeability (Papp) (cm/s) |
| This compound (78-TMF) | A tetramethoxyflavone | 37.58 ± 0.11 | - |
| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF) | A hydroxylated tetramethoxyflavone | 46.00 ± 0.01 | - |
| 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone (3H6-TMF) | A hydroxylated tetramethoxyflavone | 39.43 ± 2.50 | - |
| Data sourced from a study on intestinal cell permeability of various tetramethoxyflavones.[4] |
Table 2: Comparative Inhibitory Activity against Cytochrome P450 Enzymes
| Compound Name | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound (78-TMF) | 0.79 ± 0.12 | 1.49 ± 0.16 | 1.85 ± 0.14 | >100 | >100 |
| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF) | 10.86 ± 0.28 | 17.69 ± 0.69 | 28.32 ± 0.58 | 2.28 ± 0.46 | 0.15 ± 0.07 |
| 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone (3H6-TMF) | 25.51 ± 0.43 | 41.52 ± 0.76 | 108.00 ± 1.32 | 3.89 ± 0.21 | 0.44 ± 0.12 |
| IC50 values represent the concentration required to inhibit 50% of the enzyme activity. Data from a study on CYP inhibition by tetramethoxyflavones.[4] |
Key Insights from Experimental Data
The presented data highlights that hydroxylation significantly influences the bioactivity of tetramethoxyflavones. Hydroxylated metabolites, such as 3H7-TMF and 3H6-TMF, demonstrate enhanced transport efficiency across a Caco-2 cell monolayer, a model of the intestinal epithelium.[4] This suggests that the introduction of a hydroxyl group, which increases hydrophilicity, may improve oral bioavailability.[5]
Furthermore, the hydroxylation pattern dramatically alters the inhibitory profile against cytochrome P450 enzymes. While the parent compound, this compound, shows potent inhibition of CYP1A2, CYP2C9, and CYP2C19, its hydroxylated counterparts exhibit a shift in selectivity, with strong inhibitory effects on CYP2D6 and CYP3A4.[4] This underscores the potential for differential drug-drug interactions between the parent compound and its metabolites.
Mandatory Visualizations
To elucidate the complex biological processes influenced by these compounds, the following diagrams visualize a key experimental workflow and relevant signaling pathways.
Polymethoxyflavones are known to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for the key experiments cited in this guide.
Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict human intestinal absorption of compounds.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The test compound (e.g., this compound or its hydroxylated metabolite) is added to the apical (AP) side of the Transwell insert, representing the intestinal lumen.
-
The basolateral (BL) side, representing the blood circulation, contains a compound-free buffer.
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.
-
Incubation:
-
The test compound at various concentrations is pre-incubated with the enzyme source and a specific CYP isoform substrate in a buffer solution.
-
The metabolic reaction is initiated by adding a cofactor, typically NADPH.
-
-
Reaction Termination: The reaction is stopped after a specific incubation time by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite from the substrate is measured by LC-MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Conclusion
The comparative analysis of this compound and its hydroxylated metabolites reveals that hydroxylation is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. While the parent compound exhibits potent inhibition of certain CYP450 enzymes, its hydroxylated metabolites show enhanced intestinal permeability and a shifted CYP inhibition profile. These findings have significant implications for drug development, suggesting that the metabolic fate of a lead compound must be thoroughly investigated to understand its overall efficacy and potential for drug interactions. Further research focusing on a direct comparison of the anticancer and anti-inflammatory activities of this compound and its specific hydroxylated metabolites is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. d-nb.info [d-nb.info]
- 4. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 3',4',7,8-Tetramethoxyflavone
The responsible management of chemical waste from its generation to its final disposal, often termed "cradle-to-grave" management, is a critical aspect of laboratory safety and environmental protection.[3][4] All laboratory personnel who generate chemical waste are responsible for its safe and compliant handling.
Core Principle: Assume Hazardous Nature
In the absence of a definitive Safety Data Sheet (SDS) classifying 3',4',7,8-Tetramethoxyflavone as non-hazardous, it must be managed as a hazardous waste.[2] This approach ensures the highest level of safety for laboratory personnel and compliance with environmental regulations. Disposal into regular trash or down the sanitary sewer is strictly prohibited without explicit written permission from the relevant EHS authority.[5][6]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Characterize: Treat all solid forms of this compound, solutions containing it, and contaminated labware (e.g., pipette tips, gloves, glassware) as hazardous chemical waste.[7]
-
Segregate: Do not mix this waste with other waste streams such as biological waste, radioactive waste, or common trash.[1] It is crucial to segregate incompatible chemicals to prevent dangerous reactions.[8] For instance, keep organic solvents separate from acids and oxidizers.[1]
Step 2: Proper Containerization
-
Select Container: Use a chemically compatible container with a secure, leak-proof screw-top cap.[7][8] Plastic containers are often preferred over glass to minimize the risk of breakage, provided they are compatible with the waste.[5][9] The original product container is an excellent choice for waste accumulation.[2]
-
Container Condition: Ensure the container is in good condition, free from cracks, leaks, or external residue.[2][7]
-
Headspace: Do not overfill liquid waste containers; leave at least 10% of the container volume as headspace to allow for vapor expansion.[1]
Step 3: Accurate Labeling
-
Immediate Labeling: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[2]
-
Required Information: The label must be filled out completely and legibly.[5] It must include:
-
The full, unabbreviated chemical name: "this compound". For mixtures, list all constituents and their approximate percentages.[5]
-
The date of waste generation (the date the container was started).[5]
-
The physical state of the waste (solid or liquid) and relevant hazard characteristics (e.g., flammable, toxic, corrosive - if known).[3]
-
The name and contact information of the Principal Investigator or responsible person.[5]
-
The specific laboratory location (building and room number).[5]
Step 4: Safe Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[3][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential spills.[1][2]
-
Keep Closed: Waste containers must remain closed at all times except when actively adding waste.[7][9]
-
Follow Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored in an SAA.[2][9]
Step 5: Arrange for Disposal
-
Contact EHS: Once the container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[5][9]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Only trained EHS staff should handle the removal of the waste from the laboratory.[2]
Quantitative Waste Accumulation Limits
The following table summarizes typical quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA) as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[4][9] Always verify the specific limits with your local EHS office.
| Waste Type | Maximum Volume/Weight Limit in SAA | Maximum Accumulation Time |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months |
Table 1: Standard Satellite Accumulation Area Limits.[9]
Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal as regular trash. Given the unknown toxicity, a triple-rinse procedure is mandatory.[2][7]
Methodology:
-
Initial Rinse: Select a solvent capable of dissolving this compound. Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.
-
Collect Rinsate: Pour the solvent rinsate into the designated hazardous waste container for this compound.[7]
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.[7]
-
Final Water Rinse: If the solvent used is water-miscible, perform a final rinse with water.
-
Air Dry: Allow the container to air dry completely in a well-ventilated area (e.g., a chemical fume hood).
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[2]
-
Dispose: The triple-rinsed, dried, and defaced container may now be disposed of in the regular trash, typically with the cap removed.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. pfw.edu [pfw.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3',4',7,8-Tetramethoxyflavone
Essential Safety and Handling Guide for 3',4',7,8-Tetramethoxyflavone
Hazard Assessment
While specific toxicological data for this compound is limited, analogous methoxyflavone compounds may present hazards such as skin, eye, and respiratory tract irritation.[1][2] Therefore, it is prudent to handle this compound as potentially hazardous, minimizing exposure through engineering controls, appropriate personal protective equipment, and strict adherence to handling protocols.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of PPE. The following table summarizes the recommended equipment for handling this compound, particularly in its solid, powdered form.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Double-gloving (two pairs of nitrile gloves) | Protects against skin contact and potential irritation. Double-gloving offers additional security against tears or punctures.[3] |
| Eye & Face Protection | Safety glasses with side shields | Chemical safety goggles and a face shield | Prevents eye irritation from airborne powder or splashes. A face shield provides broader protection.[1][3] |
| Body Protection | Flame-resistant lab coat | Chemical-resistant coveralls | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Work within a certified chemical fume hood | NIOSH-approved N95 or P100 particulate respirator | Essential for protecting the respiratory system from inhalation of fine dust particles when handling the solid compound.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing exposure and maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a certified chemical fume hood is fully operational before beginning work.[3]
-
Prepare a designated, clean, and uncluttered workspace within the fume hood for handling the compound.[3]
-
Verify that a safety shower and eyewash station are accessible and in good working order.[1]
-
Assemble all necessary equipment, such as spatulas, weighing paper, and solvent-dispensing tools, before handling the chemical.
2. Donning PPE:
-
The correct sequence for putting on PPE is crucial to avoid contamination.
-
First, put on the lab coat or coveralls.
-
Next, don the appropriate respiratory protection.
-
Follow with safety glasses or goggles. A face shield can be worn over them for added protection.[1]
-
Finally, put on nitrile gloves. If double-gloving, ensure the cuffs of the lab coat are tucked into the outer pair of gloves.[3]
3. Handling the Compound:
-
All manipulations of solid this compound, especially weighing and transferring, must be performed inside a chemical fume hood to control dust and aerosols. [3][4]
-
Use a spatula or other appropriate tool to handle the solid material, avoiding actions that could generate dust.[3]
-
If preparing a solution (common solvents include DMSO and ethanol), slowly add the solid to the solvent to prevent splashing.[3]
4. Post-Handling & Decontamination:
-
After handling is complete, decontaminate all surfaces, glassware, and equipment used.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last by turning them inside out.[1]
-
Wash hands thoroughly with soap and water immediately after removing gloves.[1][3]
5. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential for laboratory safety and environmental protection. Treat all waste as hazardous unless otherwise directed by your institution's Environmental Health & Safety (EHS) department.
-
Unused Compound & Grossly Contaminated Items:
-
Dispose of any excess solid this compound as hazardous chemical waste.[1]
-
Collect it in a designated, sealed, and clearly labeled waste container.
-
-
Contaminated Labware:
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and respirator cartridges should be collected in a designated container for hazardous waste.[1]
-
-
Liquid Waste:
-
Spill Cleanup:
-
In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a sealed container for hazardous waste disposal.[1]
-
Avoid breathing any dust during cleanup.
-
Important Note: Always follow your institution's specific guidelines and all local, state, and federal regulations for hazardous waste disposal.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
